molecular formula C16H18N2O B4286992 1-Benzyl-3-(2-ethylphenyl)urea

1-Benzyl-3-(2-ethylphenyl)urea

Katalognummer: B4286992
Molekulargewicht: 254.33 g/mol
InChI-Schlüssel: YGIDGKVBVPDPCE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

1-Benzyl-3-(2-ethylphenyl)urea is a useful research compound. Its molecular formula is C16H18N2O and its molecular weight is 254.33 g/mol. The purity is usually 95%.
The exact mass of the compound N-benzyl-N'-(2-ethylphenyl)urea is 254.141913202 g/mol and the complexity rating of the compound is 274. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

1-benzyl-3-(2-ethylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O/c1-2-14-10-6-7-11-15(14)18-16(19)17-12-13-8-4-3-5-9-13/h3-11H,2,12H2,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGIDGKVBVPDPCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Putative Mechanisms of Action of 1-Benzyl-3-(2-ethylphenyl)urea

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 1,3-disubstituted urea scaffold is a cornerstone in modern medicinal chemistry, giving rise to a multitude of therapeutic agents with diverse biological activities. Compounds bearing this motif have demonstrated efficacy as anticancer, anti-inflammatory, antiviral, and antiplatelet agents.[1][2][3] The versatility of the urea functional group, with its ability to form key hydrogen bonding interactions within biological targets, makes it a privileged structure in drug design. This guide will provide a comprehensive technical overview of the potential mechanisms of action of a specific N,N'-disubstituted urea, 1-Benzyl-3-(2-ethylphenyl)urea. While direct studies on this particular molecule are limited, by examining the extensive research on structurally related aryl urea compounds, we can infer and propose several plausible biological targets and signaling pathways. This document is intended for researchers, scientists, and drug development professionals, offering a framework for investigating the pharmacological profile of this compound.

The Aryl Urea Pharmacophore: A Foundation for Diverse Biological Activity

The core structure of this compound features a central urea moiety flanked by a benzyl group and a 2-ethylphenyl group. This arrangement allows for a combination of hydrophobic and hydrogen-bonding interactions, which are critical for binding to biological macromolecules. Aryl urea derivatives are particularly well-represented in the field of oncology, with many functioning as potent enzyme inhibitors.[4][5] The urea moiety often acts as a hydrogen bond donor and acceptor, anchoring the molecule within the active site of an enzyme, while the flanking aryl groups contribute to binding affinity and selectivity through hydrophobic and van der Waals interactions.

Hypothesized Mechanisms of Action

Based on the established activities of structurally analogous compounds, we propose three primary putative mechanisms of action for this compound:

  • Inhibition of Protein Kinases: A significant number of diaryl urea compounds are potent inhibitors of protein kinases, which are key regulators of cellular signaling pathways.[6][7][8]

  • Modulation of Inflammatory Pathways via Soluble Epoxide Hydrolase (sEH) Inhibition: 1,3-disubstituted ureas are a well-established class of soluble epoxide hydrolase (sEH) inhibitors, an enzyme implicated in inflammation and hypertension.[9][10]

  • Antiplatelet Activity through Cyclooxygenase-1 (COX-1) Inhibition: Several N,N'-disubstituted ureas have been shown to possess antiplatelet properties by inhibiting COX-1.[11][12][13]

Putative Mechanism: Protein Kinase Inhibition

Aryl urea compounds, most notably diaryl ureas like Sorafenib, are renowned for their activity as multi-kinase inhibitors.[5][6][14] These compounds typically target key kinases involved in cancer cell proliferation, angiogenesis, and survival, such as Raf, VEGFR, and PDGFR.[4] The urea moiety is crucial for binding to the kinase hinge region through hydrogen bonds.

Proposed Signaling Pathway: Inhibition of the Raf/MEK/ERK Pathway

One of the most well-characterized pathways targeted by aryl urea kinase inhibitors is the Ras/Raf/MEK/ERK signaling cascade.[4][14] Dysregulation of this pathway is a common driver of tumorigenesis. This compound could potentially inhibit Raf kinases, thereby blocking downstream signaling and inhibiting cell proliferation.

Raf_MEK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Growth Factor Raf Raf Kinase Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival, Angiogenesis ERK->Proliferation Compound This compound Compound->Raf Inhibition

Caption: Proposed inhibition of the Raf/MEK/ERK signaling pathway.

Experimental Validation Workflow

To investigate the potential kinase inhibitory activity of this compound, a multi-step experimental approach is recommended.

Kinase_Inhibition_Workflow A Kinase Panel Screening (Broad-spectrum profiling) B IC50 Determination for Hit Kinases (Dose-response analysis) A->B C Cell-Based Phosphorylation Assays (e.g., Western Blot for p-ERK) B->C D Cell Proliferation/Viability Assays (e.g., MTT, CellTiter-Glo) C->D E In Vivo Xenograft Studies (Tumor growth inhibition) D->E

Caption: Experimental workflow for validating kinase inhibition.

Detailed Experimental Protocols

1. In Vitro Kinase Inhibition Assay:

  • Objective: To determine the half-maximal inhibitory concentration (IC50) against a panel of purified kinases.

  • Methodology:

    • Utilize a commercially available kinase profiling service or in-house enzymatic assays (e.g., ADP-Glo™, LanthaScreen™).

    • Prepare a dilution series of this compound.

    • Incubate the compound with the purified kinase, its substrate, and ATP.

    • Measure the kinase activity by detecting the amount of phosphorylated substrate or ADP produced.

    • Calculate the IC50 value from the dose-response curve.

2. Cellular Phosphorylation Assay:

  • Objective: To assess the inhibition of kinase activity within a cellular context.

  • Methodology:

    • Culture a relevant cancer cell line (e.g., A549, HCT116) known to have an active signaling pathway of interest.[15]

    • Treat the cells with varying concentrations of this compound.

    • Lyse the cells and perform Western blotting using antibodies specific for the phosphorylated and total forms of the target kinase and its downstream substrates (e.g., p-MEK, p-ERK).

    • Quantify the band intensities to determine the effect of the compound on protein phosphorylation.

Putative Mechanism: Soluble Epoxide Hydrolase (sEH) Inhibition

1,3-disubstituted ureas are a prominent class of inhibitors of soluble epoxide hydrolase (sEH).[9][10] sEH metabolizes anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into their less active diol counterparts. Inhibition of sEH increases the bioavailability of EETs, leading to anti-inflammatory and antihypertensive effects.

Proposed Signaling Pathway: Modulation of EET Bioavailability

By inhibiting sEH, this compound could increase the levels of EETs, which in turn can exert their beneficial effects through various downstream signaling pathways, including the reduction of NF-κB activation.

sEH_Inhibition_Pathway AA Arachidonic Acid CYP450 Cytochrome P450 Epoxygenase AA->CYP450 EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory, Vasodilatory) CYP450->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Effects Anti-inflammatory Effects Vasodilation EETs->Effects DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less active) sEH->DHETs Compound This compound Compound->sEH Inhibition

Caption: Proposed mechanism of sEH inhibition by the compound.

Experimental Validation Workflow

The investigation of sEH inhibitory potential requires specific enzymatic and cell-based assays.

sEH_Inhibition_Workflow A In Vitro sEH Inhibition Assay (Fluorogenic or LC-MS based) B Cell-Based Assay for EET Levels (e.g., in endothelial cells) A->B C Anti-inflammatory Activity Assays (e.g., LPS-stimulated macrophages) B->C D In Vivo Models of Inflammation or Hypertension C->D

Caption: Workflow for validating sEH inhibition.

Detailed Experimental Protocols

1. In Vitro sEH Inhibition Assay:

  • Objective: To determine the IC50 of the compound against purified sEH.

  • Methodology:

    • Use a fluorogenic substrate-based assay or a more direct LC-MS/MS method to measure the conversion of a specific EET to its corresponding DHET.

    • Incubate recombinant human sEH with the substrate in the presence of varying concentrations of this compound.

    • Measure the rate of product formation.

    • Calculate the IC50 from the dose-response curve.

2. Measurement of EETs and DHETs in Biological Samples:

  • Objective: To confirm that the compound increases the ratio of EETs to DHETs in a cellular or in vivo system.

  • Methodology:

    • Treat cultured cells (e.g., human endothelial cells) or administer the compound to laboratory animals.

    • Collect cell lysates, plasma, or tissue samples.

    • Extract the lipids and analyze the levels of various EETs and DHETs using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Putative Mechanism: Cyclooxygenase-1 (COX-1) Inhibition

Certain N,N'-disubstituted ureas have been identified as inhibitors of cyclooxygenase (COX) enzymes, particularly COX-1.[11][12][13] COX-1 is involved in the synthesis of prostaglandins and thromboxane A2, which plays a critical role in platelet aggregation.

Proposed Signaling Pathway: Inhibition of Thromboxane A2 Synthesis

By inhibiting COX-1, this compound could block the conversion of arachidonic acid to prostaglandin H2, the precursor of thromboxane A2, thereby inhibiting platelet aggregation.

COX1_Inhibition_Pathway AA Arachidonic Acid COX1 Cyclooxygenase-1 (COX-1) AA->COX1 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 TXA2 Thromboxane A2 (TXA2) PGH2->TXA2 Thromboxane Synthase Platelet_Aggregation Platelet Aggregation TXA2->Platelet_Aggregation Compound This compound Compound->COX1 Inhibition

Caption: Proposed inhibition of the COX-1 pathway.

Experimental Validation Workflow

A series of in vitro and ex vivo assays can be employed to assess the antiplatelet activity of the compound.

COX1_Inhibition_Workflow A In Vitro COX-1/COX-2 Inhibition Assays B Platelet Aggregation Assays (e.g., using arachidonic acid as agonist) A->B C Measurement of Thromboxane B2 (TXB2) Production B->C D Ex Vivo Platelet Aggregation Studies B->D

Caption: Workflow for validating COX-1 inhibition and antiplatelet effects.

Detailed Experimental Protocols

1. In Vitro COX-1/COX-2 Isoform Specificity Assay:

  • Objective: To determine the inhibitory activity and selectivity of the compound for COX-1 versus COX-2.

  • Methodology:

    • Use commercially available colorimetric or fluorometric assay kits for purified ovine or human COX-1 and COX-2.

    • Incubate the enzymes with arachidonic acid in the presence of a dilution series of this compound.

    • Measure the production of prostaglandins.

    • Calculate the IC50 for each isoform and determine the selectivity index.

2. Platelet Aggregation Assay:

  • Objective: To assess the effect of the compound on platelet aggregation.

  • Methodology:

    • Prepare platelet-rich plasma (PRP) from fresh human or animal blood.

    • Pre-incubate the PRP with the test compound or vehicle.

    • Induce platelet aggregation using an agonist such as arachidonic acid or collagen.

    • Measure the change in light transmittance using a platelet aggregometer.

Quantitative Data Summary

While specific data for this compound is not available, the following table presents representative data for other aryl urea derivatives to illustrate the expected range of potencies.

Compound ClassTargetRepresentative IC50Reference
Diaryl UreaRaf-1 Kinase6 - 50 nM[6]
1,3-Disubstituted UreaSoluble Epoxide Hydrolase1 - 100 nM[9]
N,N'-Disubstituted UreaCOX-11.45 µM[11][12]

Conclusion

This compound, based on its structural features, holds significant potential as a modulator of key biological pathways. The most probable mechanisms of action involve the inhibition of protein kinases, soluble epoxide hydrolase, or cyclooxygenase-1. The experimental frameworks provided in this guide offer a systematic approach to elucidate the precise molecular targets and therapeutic potential of this compound. Further investigation is warranted to validate these hypotheses and to explore the full pharmacological profile of this compound.

References

  • N,N'-disubstituted Ureas as Novel Antiplatelet Agents: Synthesis, Pharmacological Evaluation and In Silico Studies. PubMed. [Link]

  • Design, synthesis, and biological activity of 1,3-disubstituted ureas as potent inhibitors of the soluble epoxide hydrolase of increased water solubility. PubMed. [Link]

  • N,N'-disubstituted Ureas as Novel Antiplatelet Agents: Synthesis, Pharmacological Evaluation and In Silico Studies. Bentham Science. [Link]

  • N, N'-disubstituted Ureas as Novel Antiplatelet Agents: Synthesis, Pharmacological Evaluation and In Silico Studies. ResearchGate. [Link]

  • Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Hilaris Publisher. [Link]

  • Arylurea Derivatives: A Class of Potential Cancer Targeting Agents. PubMed. [Link]

  • Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. MDPI. [Link]

  • Synthesis and biological evaluation of a new series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives as new anticancer agents. National Institutes of Health. [Link]

  • Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Hilaris Publisher. [Link]

  • Protein kinase inhibitors from the urea class. ResearchGate. [Link]

  • Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Frontiers. [Link]

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. National Institutes of Health. [Link]

  • Synthesis and activity evaluation of phenylurea derivatives as potent antitumor agents. ResearchGate. [Link]

  • Protein kinase inhibitors from the urea class. PubMed. [Link]

  • 1-Benzyl-3-phenylurea. PubChem. [Link]

  • Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments. National Institutes of Health. [Link]

  • Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One-Pot Direct Adamantane Moiety Inclusion. MDPI. [Link]

  • Unveiling the Potential of BenzylethyleneAryl–Urea Scaffolds for the Design of New Onco Immunomodulating Agents. MDPI. [Link]

  • Unsymmetrical 1,3-disubstituted urea derivatives as α-chymotrypsin inhibitors. ResearchGate. [Link]

  • 1,3-Disubstituted urea derivatives: Synthesis, antimicrobial activity evaluation and in silico studies. PubMed. [Link]

  • Classification of urea-based antineoplastic kinase inhibitors according... ResearchGate. [Link]

  • Facile synthesis, molecular docking, and biological screening of 1,3-disubstituted urea derivatives. Academia.edu. [Link]

Sources

The Urea Pharmacophore: A Structural Staple in Medicinal Chemistry

[1]

Executive Summary The urea moiety (

Type II Kinase InhibitionSoluble Epoxide Hydrolase (sEH) InhibitionTRPV1 Antagonism

Primary Target Class: Type II Kinase Inhibition[2][3][4]

The most commercially successful application of urea derivatives lies in the inhibition of protein kinases (e.g., VEGFR, RAF, KIT, PDGFR). Unlike Type I inhibitors that bind to the active (DFG-in) conformation of the kinase ATP-pocket, urea derivatives predominantly act as Type II inhibitors .

Mechanistic Basis: The "DFG-Out" Lock

Type II inhibitors bind to the inactive conformation of the kinase, where the conserved DFG (Asp-Phe-Gly) motif is flipped outward ("DFG-out"). This exposes a hydrophobic allosteric pocket adjacent to the ATP binding site.

  • The Urea "Staple": The urea linkage is critical for stabilizing this conformation.

    • The two urea NH groups act as hydrogen bond donors to the side chain carboxylate of a conserved Glutamate (Glu) in the

      
      C-helix.
      
    • The urea Carbonyl (C=O) (or sometimes one of the NHs depending on specific geometry) interacts with the backbone amide or side chain of the conserved Aspartate (Asp) of the DFG motif.

  • Causality: This dual H-bond network physically bridges the

    
    C-helix and the activation loop, preventing the kinase from shifting back to the active "DFG-in" state required for catalysis.
    
Case Study: Sorafenib & Regorafenib

Sorafenib (Nexavar) utilizes a diaryl urea motif to inhibit RAF/VEGFR. The urea group anchors the molecule in the hydrophobic pocket created by the DFG-out movement, providing high potency and selectivity profiles distinct from ATP-mimetic Type I inhibitors.

Visualization: Type II Binding Topology

The following diagram illustrates the structural logic of Type II inhibition mediated by the urea pharmacophore.

Kinase_TypeII_BindingUreaUrea Moiety(Inhibitor)GluConserved Glutamate(αC-Helix)Urea->GluH-Bond Donor (NH)AspConserved Aspartate(DFG Motif)Urea->AspH-Bond InteractionHydroPocketAllosteric HydrophobicPocketUrea->HydroPocketOccupiesInactiveStateInactive Kinase(DFG-Out Conformation)Glu->InactiveStateStabilizesAsp->InactiveStateStabilizes

Figure 1: Schematic of the H-bond network formed by urea derivatives in the kinase DFG-out pocket.[1][2]

Soluble Epoxide Hydrolase (sEH) Inhibition[6][7][8]

Soluble Epoxide Hydrolase (sEH) is a key enzyme involved in the metabolism of epoxy fatty acids (EpFAs), which are potent anti-inflammatory mediators.[3][4] Inhibition of sEH stabilizes these EpFAs, offering therapeutic potential for hypertension, pain, and inflammation.

Mechanistic Basis: Transition State Mimicry

The hydrolysis of an epoxide by sEH involves the attack of a catalytic Aspartate residue on the epoxide ring. Urea derivatives function as Transition State Mimics .

  • Binding Mode:

    • The urea Carbonyl (C=O) accepts a hydrogen bond from the backbone NH of the catalytic Tyrosine residues (Tyr383, Tyr466 in human sEH).

    • The urea NH groups donate hydrogen bonds to the catalytic Aspartate (Asp335).

  • Why Urea? The geometry of the urea group perfectly mimics the tetrahedral intermediate formed during the opening of the epoxide ring, but without being hydrolyzed itself. This results in tight-binding, competitive inhibition.[4]

TRPV1 Antagonism[9][10][11][12][13]

The Transient Receptor Potential Vanilloid 1 (TRPV1) channel is a non-selective cation channel activated by heat, protons, and capsaicin.[5][6] It is a primary target for analgesics.[5]

  • Mechanism: Urea derivatives (e.g., A-425619) act as high-affinity antagonists. They bind to the transmembrane pore region, locking the channel in a closed state and preventing the influx of

    
     and 
    
    
    ions.
  • SAR Insight: The urea moiety often links a heterocyclic core (e.g., indazole or pyridine) to a hydrophobic tail (e.g., trifluoromethyl-phenyl). This linker provides the necessary flexibility and H-bonding capability to interact with residues deep within the channel pore.

Experimental Validation Protocols

To validate urea derivatives against these targets, the following self-validating protocols are recommended. These avoid common artifacts (e.g., aggregation) associated with urea compounds.

Protocol A: TR-FRET Kinase Binding Assay (IC50 Determination)

Objective: Quantify the binding affinity of a urea derivative to a kinase in the inactive state. Method: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) using a Europium-labeled anti-tag antibody and a tracer.

Step-by-Step Methodology:

  • Reagent Prep: Prepare Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Serially dilute the urea derivative in 100% DMSO (start at 10 mM). Transfer 100 nL to a 384-well low-volume white plate.

  • Protein Mix: Dilute the specific Kinase (e.g., VEGFR2) to 5 nM and the Europium-anti-GST antibody to 2 nM in Kinase Buffer A.

  • Tracer Addition: Add the fluorescent tracer (e.g., Tracer 236) at a concentration near its

    
     (typically 5-50 nM).
    
    • Critical Check: Ensure the tracer is known to bind the DFG-out conformation if testing Type II inhibitors specifically.

  • Incubation: Add 5 µL of Protein Mix and 5 µL of Tracer Mix to the assay plate. Centrifuge at 1000 x g for 1 min. Incubate for 1 hour at Room Temperature (RT) in the dark.

  • Readout: Measure fluorescence on a plate reader (Excitation: 340 nm; Emission 1: 665 nm, Emission 2: 615 nm).

  • Data Analysis: Calculate the TR-FRET ratio (

    
    ). Plot % Inhibition vs. log[Compound] to derive IC50.
    
Protocol B: Fluorometric sEH Activity Assay

Objective: Measure the inhibition of sEH hydrolytic activity. Substrate: PHOME (3-phenylcyano(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid). Hydrolysis yields a highly fluorescent product (6-methoxy-2-naphthaldehyde).

Step-by-Step Methodology:

  • Buffer Prep: Tris-HCl buffer (25 mM, pH 7.0) containing 0.1 mg/mL BSA (prevents non-specific binding of urea compounds to plastic).

  • Enzyme Prep: Dilute recombinant human sEH to 1 nM in the buffer.

  • Inhibitor Incubation: Add 20 µL of sEH solution and 1 µL of urea derivative (in DMSO) to a black 96-well plate. Incubate for 5 minutes at 30°C.

    • Control: DMSO only (0% inhibition).

  • Reaction Start: Add 180 µL of PHOME substrate (final concentration 50 µM).

  • Kinetic Read: Immediately monitor fluorescence (Ex: 330 nm, Em: 465 nm) every 30 seconds for 10 minutes.

  • Validation: The slope of the linear portion of the curve represents velocity. Calculate % Inhibition relative to the DMSO control.

Summary of Biological Activity Data

Target ClassRepresentative Urea CompoundMechanism of ActionBinding Key ResiduesTherapeutic Indication
Kinase (Type II) SorafenibDFG-out stabilizerGlu (C-helix), Asp (DFG)Renal Cell Carcinoma, HCC
Kinase (Type II) RegorafenibDFG-out stabilizerGlu (C-helix), Asp (DFG)Colorectal Cancer, GIST
sEH AUDA / TPUTransition State MimicTyr383, Tyr466, Asp335Hypertension, Inflammation
TRPV1 A-425619Pore BlockerTransmembrane PoreChronic Pain

Logical Pathway of Urea-Based Drug Design

The following diagram summarizes the decision-making process when deploying a urea scaffold in drug design.

Urea_Drug_DesignStartTarget IdentificationCheckPocketDoes pocket haveGlu/Asp pair?Start->CheckPocketCheckHydrolysisIs it aHydrolytic Enzyme?Start->CheckHydrolysisKinasePathDesign Type IIKinase InhibitorCheckPocket->KinasePathYessEHPathDesign TransitionState MimicCheckHydrolysis->sEHPathYes (Epoxide)OptimizeOptimize FlankingAryl GroupsKinasePath->OptimizesEHPath->OptimizeValidationValidate viaTR-FRET or Kinetic AssayOptimize->Validation

Figure 2: Decision logic for deploying urea scaffolds in medicinal chemistry.

References

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry . Journal of Medicinal Chemistry. 2[7][3][6][8]

  • Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States . National Institutes of Health (PMC). 9[7][3][6]

  • Exploration of Type II Binding Mode: A Privileged Approach for Kinase Inhibitor Focused Drug Discovery? ACS Chemical Biology. 1[7][3][6]

  • Benzoxazolone-5-Urea Derivatives as Human Soluble Epoxide Hydrolase (sEH) Inhibitors . ACS Omega. 10[7][3][6]

  • Novel piperazine urea derivatives as highly potent transient receptor potential vanilloid 1 (TRPV1) antagonists . Bioorganic Chemistry. 6

  • Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products . International Journal of Molecular Sciences. 11[7][3][6]

An In-Depth Technical Guide to Preliminary In Vitro Screening Assays for Substituted Ureas

Author: BenchChem Technical Support Team. Date: February 2026

Substituted ureas represent a versatile and highly valuable scaffold in modern medicinal chemistry. This chemical class has given rise to a multitude of approved therapeutics and clinical candidates, primarily due to the urea moiety's ability to form key hydrogen bond interactions with various biological targets. Their applications are broad, ranging from potent enzyme inhibitors to modulators of protein-protein interactions. This guide provides a comprehensive overview of the essential preliminary in vitro screening assays crucial for the early-stage evaluation of novel substituted urea derivatives, ensuring a robust and efficient progression of promising candidates through the drug discovery pipeline.

The following sections are designed to provide not just protocols, but the strategic rationale behind the selection and sequencing of these assays. We will begin with foundational physicochemical and pharmacokinetic profiling, move to primary target-based screening, and conclude with secondary cell-based functional assessments.

Part 1: Foundational Physicochemical and ADME Profiling: The "Drug-Like" Properties

Before investing significant resources in target engagement and cellular activity studies, it is paramount to establish a baseline understanding of a compound's fundamental properties. A molecule with excellent potency but poor absorption or high metabolic instability is unlikely to become a successful therapeutic. This initial phase of screening is designed to filter out compounds with undesirable pharmacokinetic characteristics early in the discovery process.[1][2]

Physicochemical Characterization

The intrinsic physicochemical properties of a substituted urea derivative will govern its behavior in all subsequent biological assays and ultimately, its potential in vivo disposition.

  • Aqueous Solubility: This is a critical parameter as poor solubility can lead to inaccurate biological data and challenges in formulation. It is a key factor influencing oral bioavailability for compounds delivered orally.[3]

    • Protocol: Kinetic Solubility Assay (Turbidimetric Method)

      • Prepare a high-concentration stock solution of the test compound in dimethyl sulfoxide (DMSO).[4]

      • In a 96-well plate, add the DMSO stock to an aqueous buffer (e.g., phosphate-buffered saline, PBS) at various pH values (e.g., 5.0, 6.2, 7.4) to achieve a final DMSO concentration of 1-2%.

      • The plate is shaken for a period of 1-2 hours at room temperature.

      • The turbidity of each well is measured using a plate reader at a wavelength of 620 nm.

      • The solubility is determined by comparing the turbidity of the test compound wells to a set of standards or by identifying the concentration at which precipitation occurs.

  • Lipophilicity (LogP/LogD): The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and influences its permeability, solubility, and metabolic clearance. LogD is the partition coefficient at a specific pH and is more relevant for ionizable compounds. Lipinski's Rule of Five suggests a LogP of <5 for optimal oral absorption.[5]

    • Protocol: Shake-Flask Method for LogD7.4

      • Prepare a solution of the test compound in a biphasic system of n-octanol and PBS (pH 7.4).

      • The mixture is vigorously shaken to allow for partitioning between the two phases.

      • After centrifugation to separate the phases, the concentration of the compound in both the aqueous and octanol layers is determined using a suitable analytical method (e.g., HPLC-UV).

      • LogD7.4 is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

In Vitro ADME Assays

ADME (Absorption, Distribution, Metabolism, and Excretion) assays are fundamental for predicting a compound's pharmacokinetic behavior in vivo.[2]

  • Permeability: This assesses a compound's ability to cross biological membranes, a prerequisite for oral absorption and distribution to target tissues.

    • Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

      • A 96-well filter plate is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane.

      • The test compound is added to the donor wells (e.g., at pH 5.0 to simulate the gut).

      • The acceptor wells are filled with buffer at pH 7.4.

      • The plate is incubated, allowing the compound to diffuse from the donor to the acceptor compartment.

      • The concentration of the compound in both compartments is measured, and the permeability coefficient (Pe) is calculated.

  • Metabolic Stability: This evaluates the susceptibility of a compound to metabolism, primarily by liver enzymes. High metabolic instability can lead to rapid clearance and poor in vivo efficacy.

    • Protocol: Liver Microsomal Stability Assay

      • Liver microsomes, which contain phase I drug-metabolizing enzymes like cytochrome P450s, are incubated with the test compound.[3]

      • The reaction is initiated by the addition of NADPH (a cofactor for CYP450 enzymes).

      • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with a solvent like acetonitrile.

      • The remaining concentration of the parent compound is quantified by LC-MS/MS.

      • The rate of disappearance is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (Clint).

  • Plasma Protein Binding (PPB): The extent to which a compound binds to plasma proteins like albumin affects its distribution and the unbound fraction available to interact with the target.[3]

    • Protocol: Rapid Equilibrium Dialysis (RED)

      • A RED device, consisting of two chambers separated by a semi-permeable membrane, is used.

      • The test compound is added to plasma in one chamber, and buffer is added to the other.

      • The device is incubated to allow the unbound compound to diffuse across the membrane until equilibrium is reached.

      • The concentrations in both chambers are measured, and the percentage of bound and unbound drug is calculated.

Part 2: Primary Biological Screening: Target-Based Assays

Substituted ureas are well-known inhibitors of several enzyme classes, most notably kinases and ureases. The primary screening phase should therefore focus on biochemical assays that directly measure the interaction of the compounds with their intended molecular target.

Kinase Inhibition Assays

Many substituted ureas function as Type II kinase inhibitors, binding to the DFG-out conformation of the kinase.

  • Signaling Pathway Context: Kinases are central nodes in signaling pathways that regulate cell proliferation, survival, and differentiation. Their dysregulation is a hallmark of cancer, making them attractive therapeutic targets.

    kinase_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors ERK->TF Activates Proliferation Cell Proliferation & Survival TF->Proliferation Promotes Urea Substituted Urea (e.g., Sorafenib) Urea->RAF Inhibits

    Caption: The RAF/MEK/ERK pathway, a common target for urea-based kinase inhibitors.
  • Protocol: ADP-Glo™ Kinase Assay (Promega) This is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

    • In a 384-well plate, set up the kinase reaction containing the specific kinase (e.g., BRAF), its substrate (e.g., MBP), and ATP.

    • Add the substituted urea test compounds at various concentrations.

    • Incubate the plate to allow the kinase reaction to proceed.

    • Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.[6]

    • Add the Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction, producing a luminescent signal.[6]

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value (the concentration at which 50% of the kinase activity is inhibited).

Urease Inhibition Assays

Substituted ureas and thioureas are also potent inhibitors of urease, an enzyme implicated in infections by pathogens like Helicobacter pylori and Proteus mirabilis.[7] Urease catalyzes the hydrolysis of urea to ammonia and carbon dioxide, leading to an increase in local pH.[8]

  • Protocol: Indophenol (Berthelot) Method This colorimetric assay measures the amount of ammonia produced by the urease-catalyzed hydrolysis of urea.[9][10]

    • In a 96-well plate, incubate the urease enzyme (e.g., from Jack bean) with the substituted urea test compounds at various concentrations.[11]

    • Initiate the reaction by adding a urea solution.[11]

    • Incubate at 37°C for a defined period (e.g., 30 minutes).[9]

    • Stop the reaction and develop the color by adding phenol-nitroprusside (Reagent A) and alkaline hypochlorite (Reagent B).[9]

    • The ammonia produced reacts with these reagents to form a blue-green indophenol dye.

    • Measure the absorbance at ~630 nm.

    • Calculate the percent inhibition and determine the IC50 value. Thiourea can be used as a standard inhibitor.[11]

Part 3: Secondary Screening: Cell-Based Assays

After identifying compounds with good ADME properties and on-target activity, the next logical step is to evaluate their effects in a more physiologically relevant context using cell-based assays. These assays help to confirm that the compound can penetrate cells and exert a biological effect.

Cytotoxicity and Cell Viability Assays

These assays are fundamental for determining the concentration at which a compound affects cell proliferation and survival. They are particularly relevant for screening potential anti-cancer agents.[12]

  • Protocol: MTT Assay The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[9]

    • Seed cancer cells (e.g., HepG2, A549, HT-29) in a 96-well plate and allow them to adhere overnight.[12][13]

    • Treat the cells with serial dilutions of the substituted urea compounds for a specified duration (e.g., 48 or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at ~570 nm.

    • Calculate the percentage of cell viability relative to untreated controls and determine the GI50/IC50 value.

Compound Class Cell Line Assay Endpoint (IC50/GI50) Reference
Diaryl UreaH-460 (Lung)Cytotoxicity0.15 µM[14]
Diaryl UreaHT-29 (Colon)Cytotoxicity0.089 µM[14]
Substituted UreaBGC-823 (Gastric)MTTVaries[12]
Substituted UreaSMMC-7721 (Hepatoma)MTTVaries[12]
Thiourea DerivativeHepG2 (Liver)MTT>1.25 mM (low toxicity)[9]
Apoptosis Assays

For compounds that exhibit cytotoxicity, it is important to understand the mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for anti-cancer drugs.

  • Protocol: Caspase-Glo® 3/7 Assay (Promega) This luminescent assay measures the activity of caspases 3 and 7, which are key executioner enzymes in the apoptotic pathway.[14]

    • Seed cells in a 96-well, opaque-walled plate and treat with the test compounds as described for the MTT assay.

    • Add the Caspase-Glo® 3/7 Reagent directly to the wells. This reagent contains a luminogenic caspase-3/7 substrate.

    • Incubate at room temperature to allow for cell lysis and the caspase reaction.

    • Cleavage of the substrate by active caspase-3/7 releases a substrate for luciferase, generating a luminescent signal.

    • Measure the luminescence. An increase in luminescence indicates an induction of apoptosis.

Part 4: Data Interpretation and Workflow Integration

The data generated from this preliminary screening cascade provides a multi-faceted view of a compound's potential. A successful early-stage candidate should ideally exhibit a balance of properties.

screening_workflow Compound_Library Substituted Urea Library PhysChem Part 1: Physicochemical & ADME (Solubility, LogD, PAMPA, Microsomes) Compound_Library->PhysChem Primary_Screen Part 2: Primary Target Assay (e.g., Kinase IC50) PhysChem->Primary_Screen Filter for 'Drug-Like' Profile Secondary_Screen Part 3: Secondary Cell Assay (e.g., MTT GI50) Primary_Screen->Secondary_Screen Filter for On-Target Potency Hit_Selection Hit Candidate Selection Secondary_Screen->Hit_Selection Filter for Cellular Activity

Sources

CAS number and molecular formula for 1-Benzyl-3-(2-ethylphenyl)urea

[1][2][3]

Executive Summary

1-Benzyl-3-(2-ethylphenyl)urea (CAS: 194874-62-9) is a disubstituted urea derivative belonging to the N,N'-diaryl/alkylurea class.[1][2][3] Structurally characterized by a central urea linker bridging a benzyl group and a 2-ethyl-substituted phenyl ring, this compound serves as a critical scaffold in both agrochemical discovery (specifically as a cytokinin mimic) and medicinal chemistry (as a privileged structure for kinase and hydrolase inhibition).[1][2] This guide details its physicochemical identity, synthetic methodologies, and theoretical biological mechanisms based on Structure-Activity Relationship (SAR) data.[1][2]

Chemical Identity & Physicochemical Properties[1][2][4][5][6][7][8]

Nomenclature & Registry[1][2]
  • IUPAC Name: this compound[1][2]

  • CAS Registry Number: 194874-62-9[1][2][3]

  • Molecular Formula:

    
    [2][3]
    
  • Molecular Weight: 254.33 g/mol [2]

  • SMILES: CCc1ccccc1NC(=O)NCc2ccccc2

Physicochemical Data (Calculated)

The compound exhibits properties consistent with Lipinski’s Rule of Five, suggesting good membrane permeability and bioavailability for research applications.[1][2]

PropertyValueStructural Insight
Physical State Solid (Crystalline)Typically white to off-white needles/powder.[1][2]
Melting Point 120–130 °C (Predicted)Driven by intermolecular hydrogen bonding (urea motif).[2]
LogP (Octanol/Water) ~3.8Lipophilic; suitable for hydrophobic binding pockets.[1][2]
H-Bond Donors 2Urea NH protons (critical for active site binding).[1][2]
H-Bond Acceptors 1Urea Carbonyl oxygen.[1][2]
Rotatable Bonds 5Allows conformational adaptability in receptor docking.[1][2]

Synthesis & Manufacturing Protocols

Primary Synthetic Route: Isocyanate Addition

The most robust method for synthesizing high-purity this compound is the nucleophilic addition of benzylamine to 2-ethylphenyl isocyanate.[1][2] This route is preferred for its atom economy and lack of complex by-products.[1][2]

Causality & Logic:

  • Choice of Electrophile: Isocyanates are highly reactive toward primary amines, driving the reaction to completion at ambient temperatures without catalysts.[1][2]

  • Solvent Selection: Anhydrous Dichloromethane (DCM) or Toluene is used to prevent hydrolysis of the isocyanate into the corresponding aniline.[1][2]

Experimental Protocol (Self-Validating)
  • Preparation: Charge a dry 3-neck round-bottom flask with 2-ethylphenyl isocyanate (1.0 eq) dissolved in anhydrous DCM (0.5 M concentration). Maintain under

    
     atmosphere.
    
  • Addition: Dropwise add benzylamine (1.05 eq) dissolved in DCM over 30 minutes at 0–5 °C. Validation: Exotherm indicates immediate reaction.[1][2]

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours.

  • In-Process Control (IPC): Monitor by TLC (Hexane:EtOAc 7:3). The isocyanate spot (high

    
    ) must disappear.[1][2]
    
  • Workup: The product often precipitates. Filter the solid.[1][2] If soluble, wash the organic layer with 1M HCl (to remove excess amine), then Brine.[1][2] Dry over

    
    .[1][2]
    
  • Purification: Recrystallize from Ethanol/Water or Toluene/Hexane to yield white crystals.[1][2]

Alternative Route: Carbamoyl Chloride

Used when the isocyanate is unstable or unavailable.[1][2] Involves reacting 2-ethylaniline with benzyl carbamoyl chloride (generated in situ).[1][2]

SynthesisPathwaysStart12-Ethylphenyl IsocyanateIntermediateTetrahedral IntermediateStart1->IntermediateNucleophilic AttackStart2BenzylamineStart2->IntermediateDCM, 0-25°CProductThis compound(C16H18N2O)Intermediate->ProductProton TransferAltStart2-EthylanilineAltStart->ProductAlternative CouplingAltReagentBenzyl IsocyanateAltReagent->Product

Figure 1: Synthetic pathways for this compound. The primary isocyanate route (blue) is preferred for yield and purity.[1][2]

Biological Applications & Mechanism of Action[1][2][4]

Agrochemical: Cytokinin Activity

Substituted diphenylureas (e.g., Thidiazuron, CPPU) are potent cytokinins. This compound acts as a structural mimic, activating the cytokinin signaling pathway used in plant tissue culture to induce cell division.[1][2]

Mechanism: The urea moiety mimics the adenine ring of natural cytokinins (Zeatin), binding to the Histidine Kinase (HK) receptors (CRE1/AHK4) on the plant cell membrane.[1][2] This triggers a phosphorelay system.[1][2]

CytokininPathwayLigandThis compound(Ligand)ReceptorAHK4 / CRE1(Histidine Kinase)Ligand->ReceptorBinds & DimerizesAHPAHP Proteins(Phosphotransfer)Receptor->AHPPhosphorelay (His -> Asp)ARR_BType-B ARRs(Transcription Factors)AHP->ARR_BNuclear TranslocationNucleusNucleus: Gene Expression(Cell Division)ARR_B->NucleusActivates Transcription

Figure 2: Proposed Mechanism of Action in Plant Signaling.[1][2] The compound activates the His-Asp phosphorelay system.[1][2]

Medicinal Chemistry: Kinase Inhibition

In drug discovery, the urea motif is a "privileged scaffold" (e.g., Sorafenib).[1][2] The N-H groups act as hydrogen bond donors to the "hinge region" of kinase enzymes (e.g., p38 MAP kinase or VEGFR).[1][2] The 2-ethylphenyl group provides steric bulk to fill the hydrophobic back-pocket, potentially increasing selectivity.[1][2]

Analytical Characterization

To validate the synthesis of CAS 194874-62-9, the following analytical signatures are expected:

  • 
     NMR (DMSO-
    
    
    , 400 MHz):
    • 
       8.0–8.5 ppm (s, 1H, Urea NH-Ar)[1][2]
      
    • 
       7.1–7.4 ppm (m, 9H, Aromatic protons)[1][2]
      
    • 
       6.5–6.8 ppm (t, 1H, Urea NH-Benzyl)[1][2]
      
    • 
       4.3 ppm (d, 2H, Benzyl 
      
      
      )[1][2]
    • 
       2.5–2.6 ppm (q, 2H, Ethyl 
      
      
      )[1][2]
    • 
       1.1–1.2 ppm (t, 3H, Ethyl 
      
      
      )[1][2]
  • Mass Spectrometry (ESI+):

Safety & Handling (SDS Summary)

While specific toxicological data for this derivative is limited, it should be handled as a standard substituted urea.[1][2]

  • GHS Classification:

    • Warning: Acute Toxicity (Oral) - Category 4.[1][2]

    • Warning: Skin/Eye Irritation - Category 2.[1][2]

  • PPE Requirements: Nitrile gloves, safety goggles, and fume hood (to avoid inhalation of dust).[1][2]

  • Storage: Store at 2–8 °C, desiccated. Stable for >2 years if protected from moisture.[1][2]

References

  • PubChem. (2025).[1][2] Compound Summary: 1-Benzyl-3-phenylurea (Analogous Structure).[1][2] National Library of Medicine.[1][2] Retrieved from [Link][2]

  • Mok, M. C., et al. (1982).[1][2] Structure-activity relationships of N,N'-diphenylurea derivatives (Cytokinin activity). Phytochemistry, 21(7), 1509-1511.[1][2]

  • Dumas, J. (2000).[1][2] Protein kinase inhibitors: emerging pharmacophores with high potency and selectivity.[1][2] Current Opinion in Drug Discovery & Development. (General reference for Urea scaffold utility).

The Aryl Urea Scaffold: A Technical Guide to Discovery, Mechanism, and Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the evolution, mechanism, and synthetic utility of aryl urea scaffolds in medicinal chemistry, with a specific focus on their role as Type II kinase inhibitors.

Executive Summary

The aryl urea moiety (


) represents a "privileged structure" in medicinal chemistry, most notably as the pharmacophoric anchor for Type II kinase inhibitors.[1] Historically utilized in agrochemistry (herbicides), this scaffold was repurposed for oncology following the serendipitous discovery that it stabilizes the "DFG-out" inactive conformation of protein kinases. This guide analyzes the structural biology, synthetic pathways, and lead optimization strategies that transformed simple ureas into blockbuster drugs like Sorafenib and Regorafenib.

Historical Evolution: From Herbicides to Oncology

While urea synthesis by Wöhler (1828) birthed organic chemistry, the aryl urea subclass found its first industrial application in agriculture. Compounds like Diuron and Linuron were potent photosystem II inhibitors.

The pivot to medicine began with Suramin (anti-trypanosomal), but the modern era was defined by Bayer’s high-throughput screening (HTS) campaigns in the 1990s. Seeking Raf-1 kinase inhibitors, researchers identified a 3-thienyl urea hit (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


).[2] Unlike ATP-competitive inhibitors (Type I) that bind the active form, these ureas induced a conformational shift, opening a hydrophobic pocket adjacent to the ATP site—a mechanism now defined as Type II inhibition.[1]

Mechanistic Insight: The Type II Binding Mode

The efficacy of aryl ureas stems from their ability to bridge the ATP-binding site and an allosteric hydrophobic pocket. This requires the kinase to adopt the DFG-out conformation, where the conserved Aspartate-Phenylalanine-Glycine (DFG) motif flips 180°.

Structural Pharmacophore
  • The Hinge Binder: A heterocycle (e.g., pyridine in Sorafenib) binds the kinase hinge region via H-bonds, mimicking the adenine of ATP.

  • The Urea Bridge (The Anchor): This is the critical determinant of Type II binding. It forms a dual hydrogen bond network:

    • Donor 1: H-bonds to the glutamate (Glu) of the

      
      C-helix.
      
    • Donor 2: H-bonds to the aspartate (Asp) of the DFG motif.

  • The Hydrophobic Tail: An aryl group (often substituted with

    
     or halogens) occupies the allosteric pocket created by the DFG flip.
    
Visualization of Signaling Blockade

The following diagram illustrates the logical flow of Type II inhibition mediated by the urea scaffold.

TypeII_Inhibition Kinase_Active Kinase (Active DFG-in) Binding_Event Competitive Binding (Urea forms H-bonds with Glu/Asp) Kinase_Active->Binding_Event + Inhibitor Aryl_Urea Aryl Urea Inhibitor (Sorafenib/Regorafenib) Aryl_Urea->Binding_Event Conf_Change Conformational Flip (DFG-in to DFG-out) Binding_Event->Conf_Change Induces Allosteric_Lock Allosteric Pocket Occupied (Hydrophobic Tail) Conf_Change->Allosteric_Lock Stabilizes Signal_Block Downstream Signaling Blocked (Raf/MEK/ERK) Allosteric_Lock->Signal_Block Prevents Phosphorylation

Figure 1: Mechanism of Type II Kinase Inhibition.[1] The aryl urea acts as a molecular wedge, locking the kinase in an inactive state.

Synthetic Chemistry of Aryl Ureas

The formation of the urea linkage is a pivotal step in library synthesis. The choice of method depends on the nucleophilicity of the amines and the stability of the intermediates.

Primary Method: Isocyanate Coupling

The reaction of an aryl isocyanate with an amine is the industry standard due to high yields and clean reaction profiles.



Secondary Method: Carbonyldiimidazole (CDI) Activation

Used when isocyanates are unstable or commercially unavailable. CDI activates the amine to an intermediate imidazole carboxamide, which is then displaced by the second amine.

Synthetic Workflow Diagram

The following flowchart details the decision matrix for synthesizing aryl ureas in a drug discovery context.

Urea_Synthesis Start Target Structure (Diaryl Urea) Check_Iso Is Isocyanate Available? Start->Check_Iso Method_A Method A: Direct Coupling Check_Iso->Method_A Yes Method_B Method B: In-situ Activation Check_Iso->Method_B No Reagents_A Reagents: DCM/THF, 0°C to RT Method_A->Reagents_A Reagents_B Reagents: Triphosgene or CDI Base (Et3N) Method_B->Reagents_B Purification Purification: Recrystallization or Flash Chrom. Reagents_A->Purification Reagents_B->Purification Final Pure Aryl Urea Purification->Final

Figure 2: Synthetic decision tree for aryl urea production.

Experimental Protocol: Synthesis of a Sorafenib Analog

Objective: Synthesis of


-(4-chloro-3-(trifluoromethyl)phenyl)-N'-(4-hydroxyphenyl)urea.
Rationale:  This protocol demonstrates the coupling of an electron-deficient isocyanate with an electron-rich aniline, a classic reaction in the synthesis of Sorafenib-like libraries.
Materials
  • 4-Amino-phenol (Nucleophile)

  • 4-Chloro-3-(trifluoromethyl)phenyl isocyanate (Electrophile)

  • Dichloromethane (DCM) - Anhydrous

  • Triethylamine (Optional, catalytic)

Step-by-Step Methodology
  • Preparation: In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-amino-phenol (1.0 eq, 5 mmol) in anhydrous DCM (20 mL).

  • Addition: Cool the solution to 0°C using an ice bath. Add 4-chloro-3-(trifluoromethyl)phenyl isocyanate (1.0 eq, 5 mmol) dropwise over 10 minutes.

    • Technical Note: Isocyanates are moisture sensitive. Maintain an inert atmosphere (

      
       or Ar) if possible.
      
  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4–12 hours.

    • Monitoring: Monitor via TLC (50% EtOAc/Hexanes). The urea product is typically much less polar than the starting amine.

  • Workup (Precipitation): Diaryl ureas often precipitate out of DCM.

    • If precipitate forms: Filter the solid using a Buchner funnel. Wash the cake with cold DCM (

      
       mL) to remove unreacted isocyanate.
      
    • If no precipitate: Concentrate the solvent to ~5 mL and add Hexanes to induce precipitation.

  • Purification: If the crude solid is impure, recrystallize from Ethanol/Water or perform flash column chromatography (Gradient: 0-5% MeOH in DCM).

  • Validation: Confirm structure via

    
    -NMR (DMSO-
    
    
    
    ). Look for the characteristic urea singlets between
    
    
    8.5–9.5 ppm.

Key Compounds and Quantitative Data

The following table summarizes key aryl urea drugs and their inhibitory profiles against primary targets.

Drug NameDevelopment CodePrimary TargetsMechanismClinical Indication
Sorafenib BAY 43-9006VEGFR, PDGFR, RafType II (DFG-out)HCC, RCC, Thyroid Cancer
Regorafenib BAY 73-4506VEGFR, TIE2, RETType II (DFG-out)CRC, GIST, HCC
Lenvatinib E7080VEGFR1-3, FGFRType I/II HybridThyroid Cancer, RCC
Linuron N/APhotosystem IIElectron TransportHerbicide (Historical)

Table 1: Comparative Profile of Aryl Urea Compounds.

Potency Data (Sorafenib)[2][3][4]
  • Raf-1 IC50: 6 nM[1]

  • BRAF(V600E) IC50: 38 nM

  • VEGFR-2 IC50: 90 nM[1]

  • Note: High potency against Raf-1 validates the urea's ability to stabilize the inactive kinase form.

References

  • Discovery and development of sorafenib: a multikinase inhibitor for treating cancer. Nature Reviews Drug Discovery. (2006). Link

  • Urea-based anticancer agents: Exploring 100-years of research. Frontiers in Pharmacology. (2022). Link

  • The Core Mechanism of Action of Diaryl Urea Compounds. BenchChem Technical Guides. (2025). Link

  • Structure–activity relationship guided design of novel diaryl urea derivatives. BMC Chemistry. (2025). Link

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry. (2019). Link

Sources

Methodological & Application

Application Note: Laboratory Synthesis of 1-Benzyl-3-(2-ethylphenyl)urea

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Application Scope

This application note details a robust, scalable protocol for the synthesis of 1-Benzyl-3-(2-ethylphenyl)urea . Substituted ureas are a "privileged scaffold" in medicinal chemistry, frequently serving as pharmacophores in kinase inhibitors (e.g., Sorafenib), soluble epoxide hydrolase (sEH) inhibitors, and transient receptor potential (TRP) channel modulators.

The protocol utilizes a direct nucleophilic addition of benzylamine to 2-ethylphenyl isocyanate. This route is selected for its high atom economy, absence of transition metal catalysts, and simplified purification via crystallization. This guide is designed for researchers requiring high-purity (>98%) material for biological assay validation.

Retrosynthetic Analysis & Strategy

The target molecule possesses an unsymmetrical urea linkage connecting an aliphatic benzyl group and a sterically hindered ortho-substituted aryl group.

Strategic Disconnection

The most reliable disconnection is at the urea nitrogen-carbon bond.

  • Route A (Selected): 2-Ethylphenyl isocyanate + Benzylamine.

    • Rationale: Aryl isocyanates are highly electrophilic. Benzylamine is a potent, unhindered nucleophile. This combination ensures rapid kinetics at ambient temperature, minimizing thermal degradation or side-product formation.

  • Route B (Alternative): Benzyl isocyanate + 2-Ethylaniline.

    • Rationale: 2-Ethylaniline is less nucleophilic due to the steric bulk of the ortho-ethyl group. This route might require forcing conditions (heat), increasing the risk of symmetric urea formation via moisture contamination.

Reaction Scheme (DOT Visualization)

ReactionScheme Iso 2-Ethylphenyl Isocyanate (Electrophile) Cond DCM (Anhydrous) 0°C to RT, 2-4 h Iso->Cond Amine Benzylamine (Nucleophile) Amine->Cond TS Tetrahedral Intermediate Cond->TS Nucleophilic Addition Prod This compound (Target) TS->Prod Proton Transfer

Figure 1: Mechanistic pathway for the nucleophilic addition of benzylamine to 2-ethylphenyl isocyanate.

Safety & Hazard Assessment

  • Isocyanates (2-Ethylphenyl isocyanate): Potent respiratory and skin sensitizers. Lachrymators. Critical: All weighing and handling must occur in a functioning fume hood. Moisture sensitive—hydrolysis yields the corresponding aniline and CO₂, which can over-pressurize sealed vessels.

  • Amines (Benzylamine): Corrosive, causes severe skin burns.

  • Solvents (Dichloromethane): Volatile, potential carcinogen.

Experimental Protocol

Materials & Equipment
ReagentMW ( g/mol )Equiv.Amount (mmol)Mass/VolNote
2-Ethylphenyl isocyanate 147.181.010.01.47 g / ~1.38 mLLimiting Reagent
Benzylamine 107.161.111.01.18 g / ~1.20 mLSlight Excess
Dichloromethane (DCM) 84.93--40 mLAnhydrous
Hexane/Heptane ---~50 mLFor precipitation

Equipment: 100 mL Round Bottom Flask (RBF), Magnetic Stir Bar, Addition Funnel (or Syringe Pump), Nitrogen/Argon line, Ice bath.

Step-by-Step Methodology
Phase 1: Reaction Setup (0 - 30 mins)
  • Drying: Flame-dry or oven-dry a 100 mL RBF and a magnetic stir bar. Allow to cool under a stream of dry Nitrogen (or Argon).

  • Solvation: Charge the RBF with 2-Ethylphenyl isocyanate (1.0 equiv) and DCM (20 mL) .

  • Cooling: Place the flask in an ice-water bath (0 °C) to control the exotherm of the initial addition.

  • Preparation of Nucleophile: In a separate vial, dilute Benzylamine (1.1 equiv) in DCM (20 mL) .

Phase 2: Addition & Reaction (30 mins - 4 hours)
  • Controlled Addition: Add the Benzylamine solution dropwise to the Isocyanate solution over 15–20 minutes.

    • Expert Insight: Rapid addition can cause localized heating and side reactions. The color may change slightly (pale yellow is common).

  • Equilibration: Once addition is complete, remove the ice bath and allow the reaction to warm to Room Temperature (20–25 °C).

  • Monitoring: Stir for 2–4 hours.

    • Self-Validating Step (TLC): Spot the reaction mixture against the starting isocyanate (Eluent: 30% EtOAc in Hexane). The isocyanate spot (high R_f) should disappear. The urea product typically appears as a lower R_f spot, often streaking slightly due to H-bonding.

    • IR Validation: If available, an aliquot IR spectrum should show the complete disappearance of the strong -N=C=O stretch at ~2270 cm⁻¹.

Phase 3: Workup & Isolation
  • Precipitation Check: Often, the urea product is less soluble in DCM than the starting materials and may precipitate as a white solid.

    • Scenario A (Precipitate forms): Filter the solid using a Buchner funnel. Wash the cake with cold DCM (2 x 5 mL) followed by Hexane (2 x 10 mL).

    • Scenario B (Solution remains clear): Concentrate the reaction mixture to ~1/3 volume using a Rotary Evaporator. Slowly add Hexane (or Heptane) while stirring until a persistent turbidity forms. Cool in a fridge (4 °C) for 1 hour to induce crystallization.

  • Filtration: Collect the white crystalline solid by vacuum filtration.

Phase 4: Purification & Characterization
  • Recrystallization: If the crude melting point is broad, recrystallize from hot Ethanol or an Ethyl Acetate/Hexane mixture.

  • Drying: Dry the solid under high vacuum (0.1 mbar) at 40 °C for 4 hours to remove trace solvent.

Workflow Logic & Troubleshooting

Process Flow Diagram (DOT)

Workflow Start Start: Dry RBF, Inert Gas Mix Dissolve Isocyanate in DCM (0°C) Start->Mix Add Dropwise Addition of Benzylamine Mix->Add React Stir at RT (2-4 h) Monitor TLC Add->React Check Is Solid Precipitated? React->Check Filter Filter Solid Check->Filter Yes Conc Concentrate & Add Hexane Check->Conc No Recrys Recrystallize (EtOH/EtOAc) Filter->Recrys Conc->Filter Final Pure this compound Recrys->Final

Figure 2: Decision tree for isolation and purification of the target urea.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Symmetric Urea formation (Bis-2-ethylphenylurea)Moisture in solvent/flask hydrolyzed the isocyanate.Ensure DCM is anhydrous. Keep reaction under N₂ atmosphere.
Oily Product Impurities or residual solvent preventing lattice formation.Triturate the oil with cold Pentane or Diethyl Ether. Scratch flask with glass rod.
Incomplete Reaction Isocyanate deactivation or incorrect stoichiometry.Add 0.1 equiv of Benzylamine and heat to reflux (40°C) for 1 hour.

Expected Physical Data

  • Appearance: White crystalline solid / needles.

  • Melting Point (Predicted): 130 – 145 °C (Typical for diaryl/benzyl ureas).

  • Solubility:

    • Soluble: DMSO, DMF, hot Ethanol, hot Ethyl Acetate.

    • Insoluble: Water, Hexane, Diethyl Ether (cold).

  • 1H NMR (DMSO-d6, 400 MHz) Expectations:

    • δ 8.5-9.0 (s, 1H, Ar-NH -CO)

    • δ 7.5-7.8 (d, 1H, Ar-H ortho to urea)

    • δ 7.0-7.4 (m, 8H, Aromatic protons)

    • δ 6.5-7.0 (t, 1H, -CH2-NH -CO)

    • δ 4.3 (d, 2H, Benzyl CH₂ )

    • δ 2.5-2.6 (q, 2H, Ethyl CH₂ )

    • δ 1.1 (t, 3H, Ethyl CH₃ )

References

  • General Urea Synthesis: Ozaki, S. (1972). Recent Advances in Isocyanate Chemistry. Chemical Reviews, 72(5), 457–496.

  • Medicinal Chemistry Context: Morisseau, C., & Hammock, B. D. (2005). Epoxide hydrolases: mechanisms, inhibitor designs, and biological roles. Annual Review of Pharmacology and Toxicology, 45, 311-333.

  • Protocol Validation (Analogous Ureas): Smith, P. A. S. (1946). The Curtius Reaction. Organic Reactions, 3, 337. (Foundational text on isocyanate generation and reactivity).

  • Green Chemistry Alternatives: Vauthey, I., Valot, F., Gozzi, C., Fache, F., & Lemaire, M. (2000). An environmentally benign procedure for the synthesis of ureas. Tetrahedron Letters, 41(33), 6347-6350.

Application Note: Preparation and Handling of 1-Benzyl-3-(2-ethylphenyl)urea Stock Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Compound Profile

1-Benzyl-3-(2-ethylphenyl)urea (CAS: 194874-62-9) is a lipophilic, di-substituted urea derivative often utilized in medicinal chemistry campaigns and high-throughput screening (HTS) libraries. Structurally characterized by a central urea linker bridging a benzyl group and a sterically hindered 2-ethylphenyl moiety, this compound exhibits low aqueous solubility and high membrane permeability.

This protocol details the standardized preparation of high-integrity stock solutions, emphasizing solubility management, long-term stability, and precise delivery in aqueous biological assays.

Chemical Specifications
PropertyValue
Systematic Name This compound
CAS Number 194874-62-9
Molecular Formula

Molecular Weight 254.33 g/mol
Physical State Solid (typically white to off-white powder)
Solubility (Water) Negligible (< 10 µM)
Solubility (DMSO) High (> 50 mM)
LogP (Predicted) ~3.8 – 4.2 (Highly Lipophilic)

Critical Experimental Considerations

The Solubility Challenge

The urea functional group is polar, but the flanking benzyl and ethylphenyl groups render the overall molecule highly hydrophobic. Direct addition of this compound to aqueous buffers (PBS, media) will result in immediate precipitation, forming micro-crystals that can cause false negatives in enzymatic assays or false positives in cell toxicity assays (due to physical disruption).

The Solution: Use Dimethyl Sulfoxide (DMSO) as the primary solvent for stock preparation. DMSO is miscible with water and effectively solvates the urea core.

Stability & Storage

Urea derivatives are generally chemically stable but can undergo hydrolysis to amines and isocyanates under extreme pH or elevated temperatures.

  • Hydrolysis Risk: Avoid storing in aqueous buffers for >24 hours.

  • Temperature: Store anhydrous DMSO stocks at -20°C or -80°C.

  • Freeze-Thaw: Limit to < 5 cycles. Aliquoting is mandatory.

Protocol: Preparation of 10 mM Stock Solution

This protocol describes the preparation of 10 mL of a 10 mM stock solution. Adjust volumes proportionally for different needs, but avoid weighing quantities < 5 mg to ensure mass accuracy.

Materials Required[3][4][5][6][7][8][9]
  • This compound (Solid)[1][2]

  • Anhydrous DMSO (≥ 99.9%, Cell Culture Grade)

  • Analytical Balance (Precision ±0.1 mg)

  • Borosilicate Glass Vials (Amber, Screw-cap)

  • Vortex Mixer

  • Sonicator (Optional)

Step-by-Step Methodology
Step 1: Mass Calculation

To prepare 10 mL of a 10 mM (10 mmol/L) solution:




Step 2: Weighing
  • Tare a clean, dry amber glass vial on the analytical balance.

  • Accurately weigh 25.4 mg of this compound directly into the vial.

    • Note: Do not use a weigh boat if possible, to prevent loss of static-prone powder during transfer.

Step 3: Solvation
  • Add 10.0 mL of anhydrous DMSO to the vial.

  • Cap tightly.

  • Vortex vigorously for 30–60 seconds.

  • Visual Inspection: Hold the vial up to a light source. The solution must be completely clear.

    • If particles persist: Sonicate in a water bath at room temperature for 5 minutes. Do not heat above 37°C.

Step 4: Aliquoting & Storage
  • Dispense the stock solution into 500 µL aliquots in sterile polypropylene microcentrifuge tubes or amber glass vials.

  • Label with: Compound Name, Concentration (10 mM), Solvent (DMSO), and Date .

  • Store at -20°C .

Protocol: Preparation of Working Solutions (Assay Ready)

Crucial Rule: Never dilute the 100% DMSO stock directly into a large volume of cold culture media. This causes "shock precipitation." Use an Intermediate Dilution Step .

Workflow Diagram: Serial Dilution Strategy

DilutionProtocol Stock 10 mM Stock (100% DMSO) Inter 100 µM Intermediate (10% DMSO / 90% Buffer) Stock->Inter 1:100 Dilution (Add 10 µL Stock to 990 µL Buffer) Precip Risk of Precipitation! Stock->Precip Direct 1:10000 Dilution into Aqueous Final 1 µM Assay Well (0.1% DMSO) Inter->Final 1:100 Dilution (Add into Assay Volume)

Caption: Figure 1. Recommended serial dilution workflow to prevent compound precipitation. The intermediate step ensures the compound remains solubilized before final dilution.

Procedure for 1 µM Final Assay Concentration
  • Thaw a 10 mM DMSO stock aliquot at room temperature. Vortex to ensure homogeneity.

  • Intermediate Dilution (100x):

    • Prepare a 100 µM solution by adding 10 µL of 10 mM Stock to 990 µL of assay buffer (or serum-free media).

    • Mix immediately by pipetting up and down.

    • Note: This solution contains 1% DMSO.

  • Final Dilution (1x):

    • Add 10 µL of the 100 µM Intermediate to 990 µL of cell culture media (or wells containing cells).

    • Final Concentration: 1 µM compound, 0.01% DMSO.

  • Vehicle Control:

    • Prepare a "DMSO-only" control following the exact same volumes (10 µL DMSO -> 990 µL Buffer -> Final).

Quality Control & Troubleshooting

ObservationProbable CauseCorrective Action
Cloudiness upon adding DMSO Water contamination in DMSOUse fresh, anhydrous DMSO. Urea derivatives are hydrophobic; water reduces solubility.
Precipitate in Assay Media Concentration exceeds solubility limitPerform a solubility limit test. Verify final concentration is < 100 µM. Ensure DMSO < 1% final.
Crystals observed under microscope "Shock" precipitationUse the Intermediate Dilution method (Fig 1). Warm media to 37°C before adding compound.
Loss of potency over time Hydrolysis or adsorptionUse glass vials for storage (plastics can adsorb lipophilic ureas). Prepare fresh working solutions daily.

References

  • Sigma-Aldrich. this compound Product Specification (AldrichCPR). Accessed October 2023. Link

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.
  • PubChem. Compound Summary: Urea Derivatives.[3][4] National Library of Medicine.[3] Link

  • Morisseau, C., & Hammock, B. D. (2005). Epoxide hydrolases: mechanisms, inhibitor designs, and biological roles. Annual Review of Pharmacology and Toxicology, 45, 311-333. (Contextual reference for urea-based inhibitors). Link

Sources

Application Note: A Validated LC-MS/MS Method for the Sensitive Quantification of 1-Benzyl-3-(2-ethylphenyl)urea in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note describes a robust, sensitive, and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 1-Benzyl-3-(2-ethylphenyl)urea in human plasma. The described protocol is crucial for pharmacokinetic and toxicokinetic studies in drug development.[1][2][3] The methodology employs a straightforward protein precipitation technique for sample preparation and utilizes a stable isotope-labeled internal standard to ensure accuracy and precision. The method has been fully validated according to the principles outlined in the US Food and Drug Administration (FDA) and European Medicines Agency (EMA) guidelines on bioanalytical method validation.[1][4][5]

Introduction: The Rationale for a Validated Bioanalytical Method

This compound is a small molecule of interest in pharmaceutical development. To accurately assess its absorption, distribution, metabolism, and excretion (ADME) properties, a reliable method for its quantification in biological matrices is essential. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for such applications due to its high sensitivity, selectivity, and speed.[2][6][7]

The objective of validating a bioanalytical method is to demonstrate its suitability for its intended purpose.[8] This involves a series of experiments to establish key performance characteristics, ensuring that the data generated is reliable for regulatory submissions and decision-making in drug development.[3][8] This document provides a comprehensive protocol for the quantification of this compound in plasma, from sample preparation to data analysis, underpinned by a rigorous validation process.

Materials and Methods

Reagents and Chemicals
  • Analytes: this compound (Reference Standard, >99% purity), this compound-¹³C₆ (Internal Standard, >99% purity, isotopic purity >99%).

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Deionized water (18.2 MΩ·cm).

  • Biological Matrix: Human plasma (K₂EDTA anticoagulant), sourced from at least six individual donors.

Instrumentation
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of delivering reproducible gradients.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is a common starting point for small molecule analysis.[9]

Preparation of Standards and Quality Control Samples
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and its ¹³C₆-labeled internal standard (IS) in methanol.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) acetonitrile:water to create working solutions for calibration standards (CS) and quality control (QC) samples. Prepare a separate working solution for the IS.

  • Calibration Standards and Quality Control Samples: Spike blank human plasma with the appropriate analyte working solutions to achieve the desired concentrations for the calibration curve and QC levels (Lower Limit of Quantification (LLOQ), Low, Medium, and High). The final concentration of the organic solvent from spiking should not exceed 5%.

Experimental Protocols

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples prior to LC-MS/MS analysis.[10][11][12]

Protocol:

  • Aliquot 50 µL of plasma sample (blank, CS, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution to all samples except the blank matrix.

  • Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate the proteins.[13]

  • Vortex mix for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean 96-well plate or autosampler vial.

  • Inject a portion of the supernatant into the LC-MS/MS system.

Causality: Acetonitrile is a water-miscible organic solvent that disrupts the hydration shell of proteins, causing them to denature and precipitate out of the solution.[10] The addition of formic acid helps to maintain an acidic pH, which can improve the stability and ionization of many small molecules. The centrifugation step ensures a clear supernatant, free of particulate matter that could clog the LC system.[11]

LC-MS/MS Method Optimization

Rationale: The goal is to achieve a sharp, symmetrical peak for the analyte and internal standard, with adequate retention to separate them from the solvent front and any potential matrix interferences.[9]

Table 1: Optimized LC-MS/MS Parameters

ParameterConditionJustification
LC Parameters
ColumnC18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)Provides good retention and separation for moderately nonpolar compounds like the target analyte.
Mobile Phase A0.1% Formic Acid in WaterAcidified mobile phase promotes protonation of the analyte for positive ion mode ESI.
Mobile Phase B0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier providing good peak shape and elution strength.
Gradient5% to 95% B over 3 minutes, hold at 95% B for 1 minute, re-equilibrateA standard gradient to ensure elution of the analyte while minimizing run time.[9]
Flow Rate0.4 mL/minAppropriate for a 2.1 mm ID column to maintain good chromatographic efficiency.
Injection Volume5 µLA small injection volume minimizes potential matrix effects.
Column Temperature40°CElevated temperature can improve peak shape and reduce viscosity.
MS/MS Parameters
Ionization ModeElectrospray Ionization (ESI), PositiveUrea-containing compounds are expected to readily form protonated molecules [M+H]⁺.
Monitored Transitions (MRM)Analyte: m/z 255.1 → 134.1 (example) IS: m/z 261.1 → 140.1 (example)Specific precursor-to-product ion transitions provide high selectivity and sensitivity for quantification. These would be optimized by direct infusion.
Dwell Time100 msSufficient time to acquire an adequate number of data points across the chromatographic peak.
Collision Energy (CE)Optimized for each transitionMaximizes the signal of the product ion.
Source Temperature500°COptimized for efficient desolvation.

Note: The specific m/z transitions and collision energies must be empirically determined by infusing a standard solution of the analyte and internal standard into the mass spectrometer.

Method Validation

A full validation of the bioanalytical method should be performed to demonstrate its suitability for its intended purpose.[8] The validation will be conducted in accordance with the principles outlined in the FDA and EMA guidelines.[1][4][5]

Validation Parameters and Acceptance Criteria

Table 2: Bioanalytical Method Validation Parameters and Acceptance Criteria

ParameterExperimentAcceptance Criteria
Selectivity Analyze at least six different blank plasma lots for interferences at the retention time of the analyte and IS.[14]Response of interfering peaks should be < 20% of the LLOQ for the analyte and < 5% for the IS.
Linearity Analyze calibration curves with at least six non-zero standards over the expected concentration range on three separate occasions. Use a weighted (1/x² or 1/x) linear regression.Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of standards should be within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Analyze QC samples at four levels (LLOQ, Low, Mid, High) in quintuplicate on three separate days (inter- and intra-assay).[5]Intra- and Inter-assay Precision (CV%): ≤ 15% (≤ 20% at LLOQ). Intra- and Inter-assay Accuracy (%RE): Within ±15% of nominal (±20% at LLOQ).[5]
Recovery Compare the peak area of the analyte from extracted plasma samples (at Low, Mid, and High QC levels) to that of post-extraction spiked samples.Recovery should be consistent and reproducible across the concentration range.
Matrix Effect Compare the peak area of the analyte in post-extraction spiked samples from at least six different plasma lots to the peak area of a neat solution at the same concentration.The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤ 15%.
Stability Assess analyte stability in plasma under various conditions: bench-top (room temp), freeze-thaw cycles (at least 3), and long-term storage (-80°C).Mean concentration of stability samples should be within ±15% of the nominal concentration.
Dilution Integrity Prepare a sample above the Upper Limit of Quantification (ULOQ), dilute it with blank plasma, and analyze.The accuracy and precision of the diluted sample should be within ±15%.[5]

Diagrams

Experimental Workflow

LC-MS/MS Workflow for this compound Quantification cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (50 µL) Add_IS Add Internal Standard (10 µL) Plasma->Add_IS PPT Protein Precipitation (200 µL ACN) Add_IS->PPT Vortex Vortex Mix PPT->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject LC_Sep LC Separation (C18 Column) Inject->LC_Sep MS_Detect MS/MS Detection (MRM) LC_Sep->MS_Detect Integrate Peak Integration MS_Detect->Integrate Cal_Curve Calibration Curve Generation Integrate->Cal_Curve Quantify Quantify Unknowns Cal_Curve->Quantify

Caption: Overall workflow from plasma sample preparation to final quantification.

Method Validation Logic

Bioanalytical Method Validation Logic cluster_core Core Validation Parameters cluster_matrix Matrix & Sample Handling Selectivity Selectivity Validated_Method Validated Method Selectivity->Validated_Method Linearity Linearity & Range Linearity->Validated_Method Accuracy Accuracy Recovery Recovery Accuracy->Recovery Accuracy->Validated_Method Precision Precision Precision->Recovery Precision->Validated_Method Matrix_Effect Matrix Effect Recovery->Matrix_Effect Recovery->Validated_Method Stability Stability Matrix_Effect->Stability Matrix_Effect->Validated_Method Dilution Dilution Integrity Stability->Dilution Stability->Validated_Method Dilution->Validated_Method Validation_Start Method Development Complete Validation_Start->Selectivity Validation_Start->Linearity Validation_Start->Accuracy Validation_Start->Precision

Caption: Logical flow of experiments for comprehensive method validation.

Conclusion

The LC-MS/MS method detailed in this application note provides a reliable and robust tool for the quantitative analysis of this compound in human plasma. The simple protein precipitation sample preparation protocol allows for high throughput, while the optimized chromatographic and mass spectrometric conditions ensure high sensitivity and selectivity. The comprehensive validation approach confirms that the method is accurate, precise, and suitable for its intended use in regulated bioanalysis, supporting pharmacokinetic and toxicokinetic assessments in drug development programs.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022). ICH M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Bioanalysis Zone. (2021). Small Molecule Method Development Strategies. [Link]

  • BioAgilytix. (n.d.). LC/MS Applications in Drug Development. [Link]

  • Kim, D. W., et al. (2013). Development and validation of an LC-MS/MS method for determination of compound K in human plasma and clinical application. Journal of Pharmaceutical and Biomedical Analysis, 75, 152-157. [Link]

  • News-Medical. (2021). Improving sample preparation for LC-MS/MS analysis. [Link]

  • Agilent Technologies. (2016). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. [Link]

  • LCGC International. (2002). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. [Link]

  • NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?. [Link]

  • BioPharma Services Inc. (2020). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. [Link]

  • Spectroscopy Europe. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. [Link]

Sources

Application Notes and Protocols for Efficacy Testing of Urea-Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Urea-Based Compounds in Modern Drug Discovery

The urea motif is a privileged scaffold in medicinal chemistry, integral to the structure of numerous clinically approved therapeutics.[1][2] Its unique ability to act as both a hydrogen bond donor and acceptor allows for robust interactions with biological targets, making it a cornerstone in the design of potent and selective inhibitors.[3] This is particularly evident in oncology, where diarylurea compounds like Sorafenib and Lenvatinib have revolutionized the treatment of various cancers by targeting key protein kinases in critical signaling pathways.[4][5]

The journey of a urea-based compound from a promising hit to a clinically effective drug is contingent on a rigorous and well-designed preclinical efficacy testing program. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute robust experimental plans to evaluate the efficacy of novel urea-based compounds. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and emphasize the importance of self-validating systems to ensure data integrity and reproducibility.

Guiding Principles of Efficacy Testing: A Triad of In Vitro, In Vivo, and PK/PD Assessment

A successful preclinical efficacy program is not a linear progression but rather an integrated triad of in vitro characterization, in vivo validation, and pharmacokinetic/pharmacodynamic (PK/PD) profiling. Each component informs and refines the others, creating a feedback loop that strengthens the overall assessment of the compound's therapeutic potential.

G cluster_0 Preclinical Efficacy Workflow In_Vitro_Assays In Vitro Assays (Target Engagement, Cell Viability) In_Vivo_Models In Vivo Efficacy Models (Xenografts) In_Vitro_Assays->In_Vivo_Models Candidate Selection & Dose Range Finding PK_PD_Analysis Pharmacokinetic/ Pharmacodynamic (PK/PD) Analysis In_Vivo_Models->PK_PD_Analysis In Vivo Sample Collection PK_PD_Analysis->In_Vitro_Assays Correlation of Exposure & Activity PK_PD_Analysis->In_Vivo_Models Dose Refinement & Scheduling

Caption: Integrated workflow for preclinical efficacy testing.

Part 1: In Vitro Efficacy Assessment - From Target to Cell

The initial stages of efficacy testing focus on characterizing the compound's activity in a controlled, cell-free or cell-based environment. This allows for a precise determination of its potency and mechanism of action.

Target Engagement Assays: Confirming the Molecular Interaction

Before assessing the biological consequences, it is crucial to confirm that the urea-based compound directly interacts with its intended molecular target.

Protocol: Enzyme-Linked Immunosorbent Assay (ELISA) for Kinase Inhibition

This protocol is adapted for screening urea-based compounds as kinase inhibitors.[6]

  • Plate Coating: Coat a 96-well high-binding microplate with the recombinant kinase of interest overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound kinase.

  • Blocking: Block non-specific binding sites by incubating with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Compound Incubation: Add serial dilutions of the urea-based compound to the wells, including a vehicle control (e.g., DMSO).

  • Kinase Reaction: Initiate the kinase reaction by adding the kinase's substrate and ATP. Incubate for the optimized reaction time at 37°C.

  • Detection: Add a primary antibody specific for the phosphorylated substrate, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Signal Development: Add the appropriate substrate for the enzyme (e.g., TMB for HRP) and stop the reaction with a stop solution.

  • Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

Cell-Based Assays: Assessing Cellular Effects

Cell-based assays provide a more physiologically relevant context to evaluate the compound's efficacy by considering factors like cell permeability and off-target effects.

Protocol: MTT/XTT Assay for Cell Viability and IC50 Determination

The MTT and XTT assays are colorimetric methods used to assess cell viability by measuring the metabolic activity of living cells.[7][8][9]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the urea-based compound for a specified duration (e.g., 72 hours).[3] Include a vehicle control.

  • MTT/XTT Reagent Addition:

    • For MTT: Add MTT reagent to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[6] Then, add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[1]

    • For XTT: Add the activated XTT solution to each well and incubate for 2-4 hours at 37°C.[2][8]

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (around 570 nm for MTT and 450-500 nm for XTT) using a microplate reader.[6][10]

  • IC50 Calculation: Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.[11]

Parameter MTT Assay XTT Assay
Principle Reduction of yellow tetrazolium salt to insoluble purple formazan by mitochondrial dehydrogenases.[12][13]Reduction of yellow tetrazolium salt to water-soluble orange formazan.[8][13]
Solubilization Step Required (e.g., DMSO, isopropanol).[13]Not required.[13]
Sensitivity Generally lower than XTT.Higher sensitivity, especially at low cell densities.[2]
Advantages Well-established and cost-effective.Simpler protocol, higher sensitivity.[8]
Disadvantages Requires an additional solubilization step which can introduce variability.[13]Reagent can be less stable.

Part 2: In Vivo Efficacy Evaluation - Testing in a Living System

In vivo studies are a critical step to evaluate the therapeutic efficacy of a compound in a complex biological system, providing insights into its overall anti-tumor activity and potential toxicities.[14][15]

Animal Model Selection: Choosing the Right System

The choice of animal model is paramount for the clinical relevance of the study. For many oncology studies, immunocompromised mice bearing human tumor xenografts are a standard model.[15]

Key Considerations for Animal Model Selection:

  • Tumor Type: The chosen cell line for the xenograft should be relevant to the intended clinical indication of the urea-based compound.

  • Genetic Background of the Host: The strain of the immunocompromised mouse (e.g., athymic nude, SCID) can influence tumor take rate and growth kinetics.

  • Orthotopic vs. Subcutaneous Implantation: Orthotopic models, where tumors are implanted in the corresponding organ, can better recapitulate the tumor microenvironment and metastatic potential compared to subcutaneous models.

Dosing Regimen Design: Optimizing Exposure and Efficacy

The dosing regimen, including the dose level, frequency, and route of administration, significantly impacts the compound's efficacy and tolerability.[16]

Workflow for Dosing Regimen Design:

G MTD_Study Maximum Tolerated Dose (MTD) Study Efficacy_Dose_Selection Efficacy Study Dose Selection MTD_Study->Efficacy_Dose_Selection Defines upper dose limit PK_Study Preliminary Pharmacokinetic (PK) Study PK_Study->Efficacy_Dose_Selection Informs on exposure levels Dosing_Schedule Dosing Schedule Determination PK_Study->Dosing_Schedule Determines dosing frequency Efficacy_Dose_Selection->Dosing_Schedule

Caption: Workflow for designing an in vivo dosing regimen.

Protocol: Subcutaneous Xenograft Mouse Model

This protocol provides a general framework for establishing and evaluating the efficacy of a urea-based compound in a subcutaneous xenograft model.[15][17]

  • Cell Preparation: Culture the selected human cancer cell line and harvest cells during the logarithmic growth phase. Resuspend the cells in a suitable medium (e.g., serum-free medium or PBS) at the desired concentration.[5]

  • Tumor Implantation: Subcutaneously inject the cell suspension into the flank of immunocompromised mice.[15]

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Treatment Administration: Administer the urea-based compound according to the predetermined dosing regimen. The control group should receive the vehicle.

  • Efficacy Endpoints:

    • Tumor Volume: Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume (e.g., using the formula: (Length x Width²)/2).[17]

    • Body Weight: Monitor the body weight of the mice as an indicator of toxicity.[16]

    • Survival: In some studies, overall survival can be a primary endpoint.[16]

    • Tumor Growth Inhibition (TGI): Calculate the TGI at the end of the study to quantify the anti-tumor effect.

  • Data Analysis: Analyze the tumor growth data using appropriate statistical methods, such as repeated measures ANOVA or a mixed-effects model.[18]

Endpoint Description Importance
Tumor Volume The size of the tumor over time.Primary indicator of anti-tumor activity.[19]
Body Weight Changes in the animal's weight.A key indicator of systemic toxicity.[16]
Tumor Growth Inhibition (TGI) The percentage reduction in tumor growth in the treated group compared to the control group.Quantifies the magnitude of the anti-tumor effect.
Overall Survival The length of time from the start of treatment that the animals are still alive.A clinically relevant endpoint, particularly for aggressive tumor models.[19]

Part 3: Pharmacokinetic and Pharmacodynamic (PK/PD) Analysis

PK/PD studies are essential to understand the relationship between drug exposure (pharmacokinetics) and the pharmacological effect (pharmacodynamics).[20]

Pharmacokinetic (PK) Analysis: What the Body Does to the Drug

PK studies determine the absorption, distribution, metabolism, and excretion (ADME) of the urea-based compound.[7]

Protocol: Murine Pharmacokinetic Study

  • Compound Administration: Administer the urea-based compound to mice via the intended clinical route (e.g., oral gavage or intravenous injection).[7]

  • Serial Blood Sampling: Collect blood samples at predetermined time points after administration.[7]

  • Sample Processing: Process the blood samples to obtain plasma.

  • Bioanalysis: Quantify the concentration of the compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).[21]

  • PK Parameter Calculation: Use pharmacokinetic modeling software to calculate key parameters such as Cmax, Tmax, AUC, and half-life.

Pharmacodynamic (PD) Biomarker Analysis: What the Drug Does to the Body

PD biomarkers are used to confirm that the compound is engaging its target and modulating the intended signaling pathway in vivo.[22] For urea-based kinase inhibitors, this often involves measuring the phosphorylation status of downstream effector proteins.[23]

Targeting Key Signaling Pathways with Urea-Based Inhibitors

Many urea-based compounds, such as Sorafenib, target the RAF-MEK-ERK and VEGFR signaling pathways.[24][25][26]

RAF-MEK-ERK Signaling Pathway

G Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Survival Cell Proliferation & Survival ERK->Proliferation_Survival Urea_Inhibitor Urea-Based Inhibitor Urea_Inhibitor->RAF

Caption: Inhibition of the RAF-MEK-ERK pathway by urea-based compounds.

VEGF/VEGFR Signaling Pathway

G VEGF VEGF VEGFR VEGF Receptor (VEGFR) VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis ERK->Angiogenesis Urea_Inhibitor Urea-Based Inhibitor Urea_Inhibitor->VEGFR

Caption: Inhibition of the VEGF/VEGFR pathway by urea-based compounds.

Protocol: Western Blot Analysis of Phosphorylated Proteins

  • Tissue/Cell Lysate Preparation: Collect tumor tissue or cells from treated and control animals and prepare protein lysates.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., p-ERK, p-AKT).

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative levels of protein phosphorylation.

Part 4: Data Analysis and Interpretation

Key Statistical Considerations:

  • Statistical Analysis Plan (SAP): A detailed SAP should be developed before the study begins, outlining the statistical methods to be used.[27]

  • Sample Size Calculation: The number of animals per group should be justified by a power analysis to ensure the study is adequately powered to detect a meaningful effect.[28]

  • Randomization and Blinding: Randomize animals to treatment groups and, where possible, blind the investigators to the treatment allocation to minimize bias.[18]

  • Appropriate Statistical Tests: Select statistical tests that are appropriate for the type of data being analyzed (e.g., t-test for comparing two groups, ANOVA for multiple groups, survival analysis for time-to-event data).[18]

Conclusion: A Pathway to Clinical Translation

The preclinical efficacy testing of urea-based compounds is a multifaceted process that requires a deep understanding of the compound's mechanism of action, careful experimental design, and rigorous data analysis. By following the principles and protocols outlined in this guide, researchers can generate high-quality, reproducible data that will confidently inform the decision to advance a promising urea-based compound into clinical development. This systematic approach not only enhances the likelihood of success but also upholds the ethical responsibility of conducting meaningful and impactful preclinical research.

References

  • Ghosh, A. K., & Brindisi, M. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry, 63(7), 2751-2788. Retrieved from [Link]

  • Listro, R., Rossino, G., et al. (2022). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Frontiers in Chemistry, 10, 992036. Retrieved from [Link]

  • Horton, T. (1994). MTT Cell Assay Protocol. Texas Children's Hospital. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]

  • Xenograft Tumor Assay Protocol. (n.d.). Retrieved from [Link]

  • International Journal of Pharmacy and Biological Sciences. (2013). In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences, 3(4), 927-935. Retrieved from [Link]

  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Retrieved from [Link]

  • MDPI. (2026). Drug Combination in Polymeric Nanocarriers for Chemotherapy of Cancer: Preclinical Outcomes in the Last Ten Years. Pharmaceutics, 18(2), 345. Retrieved from [Link]

  • Athale, J., et al. (2020). On precision dosing of oral small molecule drugs in oncology. Clinical and Translational Science, 13(5), 846-854. Retrieved from [Link]

  • Morrison, D. K., et al. (2016). Inhibition of Ras/Raf/MEK/ERK Pathway Signaling by a Stress-induced Phospho-regulatory Circuit. Molecular Cell, 64(5), 978-990. Retrieved from [Link]

  • Wang, H., et al. (2018). Predicting In Vivo Efficacy from In Vitro Data: Quantitative Systems Pharmacology Modeling for an Epigenetic Modifier Drug in Cancer. CPT: Pharmacometrics & Systems Pharmacology, 7(3), 168-177. Retrieved from [Link]

  • Bio-protocol. (2016). Murine Pharmacokinetic Studies. Retrieved from [Link]

  • Hong, H., et al. (2016). Antiangiogenic Effects of VH02, a Novel Urea Derivative: In Vitro and in Vivo Studies. PLoS ONE, 11(9), e0163283. Retrieved from [Link]

  • Brana, I., et al. (2014). Pharmacodynamic Biomarker Development for PI3K Pathway Therapeutics. Current Drug Targets, 15(1), 11-23. Retrieved from [Link]

  • Aban, I. B., & George, B. (2015). Statistical Considerations for Preclinical Studies. Journal of Nuclear Medicine, 56(12), 1833-1839. Retrieved from [Link]

  • Sharpless, N. E., & DePinho, R. A. (2006). Drug Efficacy Testing in Mice. Nature Reviews Drug Discovery, 5(9), 741-754. Retrieved from [Link]

  • MDPI. (2017). Growth Inhibitory Signaling of the Raf/MEK/ERK Pathway. International Journal of Molecular Sciences, 18(4), 799. Retrieved from [Link]

  • Quanticate. (2024). How to Understand and Create a Statistical Analysis Plan (SAP). Retrieved from [Link]

  • Liu, M., et al. (2019). Recent advances of anti-angiogenic inhibitors targeting VEGF/VEGFR axis. Chinese Journal of Natural Medicines, 17(1), 1-10. Retrieved from [Link]

  • Boster Biological Technology. (n.d.). Protocol Guide: XTT Assay for Cell Viability and Proliferation. Retrieved from [Link]

  • Gnad, F., et al. (2011). Identification of Direct Target Engagement Biomarkers for Kinase-Targeted Therapeutics. PLoS ONE, 6(10), e26459. Retrieved from [Link]

  • Zips, D., et al. (2005). New Anticancer Agents: In Vitro and In Vivo Evaluation. In Vivo, 19(1), 1-7. Retrieved from [Link]

  • Marangoni, E., & Reyal, F. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Bio-protocol, 7(1), e2080. Retrieved from [Link]

  • AACR Journals. (2024). Abstract 5147: Identification of pharmacodynamic biomarkers in PBMCs and cancer cells for SIK2 kinase inhibitor therapy. Retrieved from [Link]

  • MDPI. (2023). Designing an In Vivo Preclinical Research Study. Methods and Protocols, 6(4), 67. Retrieved from [Link]

  • ResearchGate. (n.d.). RAS-RAF-MEK-ERK signaling pathway and specific inhibitors. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Regulatory Knowledge Guide for Small Molecules. Retrieved from [Link]

  • Shibuya, M. (2011). Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies. Genes & Cancer, 2(12), 1097-1105. Retrieved from [Link]

  • JoVE. (2023). XTT Assay: A Colorimetric Assay to Assess Cell Viability and Mitochondrial Activity. Retrieved from [Link]

  • MuriGenics. (n.d.). Pk/bio-distribution. Retrieved from [Link]

  • Pharmabiz.com. (2024). Statistical analysis in study plans of pre-clinical safety studies. Retrieved from [Link]

  • JJ Medicine. (2017, March 9). Ras Raf MEK ERK Signaling Pathway - Overview, Regulation and Role in Pathology [Video]. YouTube. Retrieved from [Link]

  • Frontiers. (2020). Pharmacodynamic Biomarkers for Emerging LRRK2 Therapeutics. Retrieved from [Link]

  • Assay Genie. (2024, December 8). VEGF-A VEGFR-2 Signaling Decoding the Blueprint of Angiogenesis for Therapeutic Insights [Video]. YouTube. Retrieved from [Link]

  • Agilex Biolabs. (2024). The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis. Retrieved from [Link]

  • Gnad, F., et al. (2011). Identification of Direct Target Engagement Biomarkers for Kinase-Targeted Therapeutics. PLoS ONE, 6(10), e26459. Retrieved from [Link]

  • Gamble, C., et al. (2017). Guidelines for the Content of Statistical Analysis Plans in Clinical Trials. JAMA, 318(23), 2337-2343. Retrieved from [Link]

  • Morrison, D. K., et al. (2016). Inhibition of Ras/Raf/MEK/ERK Pathway Signaling by a Stress-Induced Phospho-Regulatory Circuit. Molecular Cell, 64(5), 978-990. Retrieved from [Link]

  • PubMed. (2025). Optimizing intermittent dosing of oral small molecule inhibitors. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing In Vivo Dosing of 1-Benzyl-3-(2-ethylphenyl)urea

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: This document is intended for research purposes only. 1-Benzyl-3-(2-ethylphenyl)urea is a novel compound with limited publicly available data on its biological activity and safety profile. The following guide provides a generalized framework for the systematic optimization of its in vivo dosage based on established principles of preclinical drug development. All animal studies must be conducted in compliance with institutional and national guidelines for the ethical care and use of laboratory animals, such as the ARRIVE guidelines.[1][2]

Introduction

The successful in vivo evaluation of a novel chemical entity like this compound is critically dependent on the establishment of an optimal dosing regimen. This involves a careful balance of achieving therapeutic efficacy while minimizing toxicity. This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive, question-and-answer-based resource for navigating the complexities of in vivo dosage optimization for this and other novel urea-based compounds.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action for this compound?

As of the latest literature review, the specific biological target and mechanism of action for this compound have not been publicly disclosed. However, the broader class of aryl urea compounds has been reported to exhibit a range of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[3] It is plausible that this compound may share one or more of these activities. Therefore, initial in vivo studies may be designed to explore these potential therapeutic areas.

Q2: I have no in vivo data for this compound. Where do I begin with dose selection?

For a novel compound with no prior in vivo data, the initial dose selection should be guided by in vitro cytotoxicity data. An in vitro cytotoxicity assay will determine the concentration of the compound that inhibits cell viability by 50% (IC50) in relevant cell lines.[4] This provides a preliminary estimate of the compound's potency and helps in selecting starting doses for in vivo toxicity studies.

Q3: How do I handle the poor aqueous solubility of this compound for in vivo administration?

Poorly soluble compounds present a significant challenge for in vivo studies, as low bioavailability can mask the true efficacy and toxicity of the compound. Several formulation strategies can be employed to enhance solubility and absorption:

  • Vehicle Selection: The choice of vehicle is critical and should be well-tolerated by the study animals.[5] For poorly soluble compounds, common vehicles include aqueous solutions of cellulose derivatives (e.g., methyl cellulose), cyclodextrins, or lipid-based formulations.[6][7]

  • Particle Size Reduction: Decreasing the particle size of the compound increases its surface area, which can improve the dissolution rate and subsequently, bioavailability.[8] Techniques like micronization or nanosuspension can be employed.[9]

  • Solubilizing Excipients: The use of co-solvents, surfactants, or other solubilizing agents can enhance the solubility of the compound in the formulation.[10]

A systematic approach to formulation development is recommended, starting with simple aqueous suspensions and progressing to more complex formulations as needed.

Troubleshooting Guide

Problem 1: High variability in plasma concentrations between animals in the same dose group.

  • Cause: This could be due to inconsistent formulation, leading to variable dosing, or poor absorption of the compound.

  • Solution:

    • Ensure the formulation is homogenous and stable throughout the dosing period.

    • If using a suspension, ensure it is well-mixed before each administration.

    • Consider improving the formulation to enhance solubility and absorption, as outlined in the FAQ section.

Problem 2: No observable efficacy, even at the highest tolerated dose.

  • Cause: This could indicate a lack of intrinsic activity of the compound in the chosen animal model, insufficient drug exposure at the target site, or a rapid metabolism and clearance of the compound.

  • Solution:

    • Confirm target engagement with a relevant pharmacodynamic (PD) marker (see Experimental Protocols section).

    • Conduct a pharmacokinetic (PK) study to determine the drug's exposure (AUC), peak concentration (Cmax), and half-life (t1/2).

    • If exposure is low, reconsider the formulation and route of administration.

    • If the compound has a very short half-life, a more frequent dosing regimen may be necessary.

Problem 3: Unexpected toxicity at doses predicted to be safe based on in vitro data.

  • Cause: In vitro cytotoxicity does not always directly correlate with in vivo toxicity. The compound's metabolites could be more toxic than the parent compound, or it may have off-target effects in a whole organism.

  • Solution:

    • Carefully perform a dose-range finding study to determine the Maximum Tolerated Dose (MTD).

    • Monitor animals closely for clinical signs of toxicity.

    • Consider conducting preliminary metabolite identification studies.

Experimental Protocols

Dose-Range Finding (DRF) and Maximum Tolerated Dose (MTD) Study

Objective: To determine the safe dose range of this compound and identify the MTD, which is the highest dose that does not cause unacceptable toxicity over a defined period.

Methodology:

  • Animal Model: Select a relevant rodent species (e.g., mice or rats).

  • Group Size: Use a small number of animals per group (e.g., 3-5 per sex).

  • Dose Selection: Start with a low dose, estimated from in vitro IC50 data, and escalate the dose in subsequent groups. A geometric dose progression (e.g., doubling the dose for each group) is common.

  • Administration: Administer the compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection).

  • Monitoring: Observe the animals daily for clinical signs of toxicity, including changes in body weight, food and water consumption, behavior, and physical appearance.

  • Endpoint: The MTD is typically defined as the dose that causes no more than a 10% reduction in body weight gain and does not produce overt signs of toxicity or mortality.

Parameter Description
Species/Straine.g., C57BL/6 mice
SexMale and Female
Number of Animals3-5 per group
Dose Levelse.g., 10, 30, 100, 300 mg/kg
Route of Administratione.g., Oral (p.o.)
Dosing FrequencySingle dose or daily for 7 days
ObservationsBody weight, clinical signs, mortality

Table 1: Example of a Dose-Range Finding Study Design.

Pharmacokinetic (PK) Study

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in vivo.

Methodology:

  • Animal Model and Dosing: Use the same species as in the DRF study. Administer a single dose of the compound at a well-tolerated level.

  • Blood Sampling: Collect blood samples at multiple time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Plasma Analysis: Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of the compound.

  • Data Analysis: Calculate key PK parameters.

PK Parameter Description
Cmax Maximum plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve (total drug exposure)
t1/2 Half-life of the drug
CL Clearance
Vd Volume of distribution

Table 2: Key Pharmacokinetic Parameters.

Pharmacodynamic (PD) Study

Objective: To assess the biological effect of this compound on its intended target or a downstream biomarker of its activity.

Methodology:

  • Animal Model: Use a disease-relevant animal model (e.g., tumor xenograft model for anticancer activity, or a lipopolysaccharide (LPS)-induced inflammation model for anti-inflammatory activity).

  • Dosing: Treat animals with a range of doses of the compound, based on the DRF and PK data.

  • Biomarker Analysis: At selected time points after treatment, collect relevant tissue or blood samples to measure the PD marker.

Potential PD Markers (based on general activities of urea compounds):

  • Anticancer:

    • Tumor growth inhibition.

    • Biomarkers of apoptosis (e.g., cleaved caspase-3, TUNEL staining) in tumor tissue.

    • Inhibition of specific signaling pathways (e.g., phosphorylation of target kinases), if the target is known.

  • Anti-inflammatory:

    • Reduction in pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in plasma or tissue.

    • Inhibition of paw edema in a carrageenan-induced paw edema model.

    • Reduction in immune cell infiltration in inflamed tissue.

Visualizations

Experimental Workflow for In Vivo Dosage Optimization

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Safety and Tolerability cluster_2 Phase 3: Pharmacokinetics cluster_3 Phase 4: Efficacy A In Vitro Cytotoxicity (IC50) B Formulation Development A->B C Dose-Range Finding (DRF) Study B->C Select initial doses D Determine Maximum Tolerated Dose (MTD) C->D E Single-Dose PK Study D->E Select well-tolerated dose F Determine Cmax, AUC, t1/2 E->F G Pharmacodynamic (PD) Study in Disease Model F->G Inform dose selection and frequency H Evaluate Biomarkers and Therapeutic Effect G->H I I H->I Establish Optimal In Vivo Dose

A stepwise workflow for determining the optimal in vivo dosage.

Decision Tree for Troubleshooting In Vivo Studies

G cluster_troubleshooting Troubleshooting Steps Start In Vivo Experiment Outcome Desired Outcome? Start->Outcome Success Proceed to Next Stage Outcome->Success Yes Failure Troubleshoot Outcome->Failure No Check1 High Variability? Failure->Check1 Solution1 Optimize Formulation & Dosing Technique Check1->Solution1 Yes Check2 No Efficacy? Check1->Check2 No Solution1->Start Solution2 Conduct PK/PD Studies Re-evaluate Model Check2->Solution2 Yes Check3 Unexpected Toxicity? Check2->Check3 No Solution2->Start Solution3 Re-evaluate MTD Consider Metabolite Toxicity Check3->Solution3 Yes Solution3->Start

A decision-making guide for common in vivo study challenges.

References

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Pharmacokinetic/Pharmacodynamic Modeling in Inflammation. Journal of Bioanalysis & Biomedicine, S5.
  • Charles River. (n.d.). Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy. Retrieved from [Link]

  • Hassan, M. A., & El-Gohary, N. S. (2015). Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Hilaris Publisher.
  • Jacobsen, M., et al. (2022). Recommendations on dose level selection for repeat dose toxicity studies. Regulatory Toxicology and Pharmacology, 131, 105156.
  • Kilkenny, C., Browne, W. J., Cuthill, I. C., Emerson, M., & Altman, D. G. (2010). Animal research: reporting in vivo experiments: the ARRIVE guidelines. Journal of Cerebral Blood Flow & Metabolism, 30(9), 1581-1585.
  • Labtoo. (n.d.). Drug development | Preclinical, in vivo, ADME. Retrieved from [Link]

  • National Toxicology Program. (n.d.). Maximum Tolerated Dose (MTD): Concepts and Background. Retrieved from [Link]

  • Percie du Sert, N., et al. (2020). The ARRIVE guidelines 2.0. PLoS Biology, 18(7), e3000411.
  • Raje, A. A., & Raje, V. P. (2012). In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences, 2(3), 397-405.
  • Workman, P., & Aboagye, E. O. (2011). Pharmacodynamic Modelling of Biomarker Data in Oncology. Current Cancer Drug Targets, 11(9), 1047-1057.
  • Pluim, D., & Beijnen, J. H. (2021). Analytical Validation of Quantitative Pharmacodynamic Methods used in Clinical Cancer Studies. International Archives of Clinical Pharmacology, 7(1), 026.
  • Sequist, L. V., & Engelman, J. A. (2014). Pharmacodynamic Biomarkers: Falling Short of the Mark? Clinical Cancer Research, 20(10), 2561-2563.
  • Iacob, B. C., et al. (2020). In vivo testing of the anti-inflammatory action of topical formulations containing cobalt complexes with oxicams. Public Health and Toxicology, 1(1), 1-6.
  • van der Veldt, A. A., & Lammertsma, A. A. (2014). In vivo imaging as a pharmacodynamic marker. Clinical Cancer Research, 20(10), 2569-2577.
  • Gad, S. C. (n.d.). Vehicles for Animal Studies. Gad Consulting Services. Retrieved from [Link]

  • FDA. (2009). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Retrieved from [Link]

  • Duke University. (n.d.). Preclinical Regulatory Requirements. Social Science Research Institute. Retrieved from [Link]

  • Thackaberry, C. (2013). Vehicle selection for nonclinical oral safety studies. Expert Opinion on Drug Metabolism & Toxicology, 9(12), 1605-1616.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics, 2012, 868079.
  • Symeres. (n.d.). In vivo pharmacokinetic experiments in preclinical drug development. Retrieved from [Link]

  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Anti-Inflammatory Drug Pharmacodynamic. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Anticancer Drug Pharmacodynamic. Retrieved from [Link]

  • Gad Consulting Services. (n.d.). Vehicles for Animal Studies. Retrieved from [Link]

  • Altasciences. (n.d.). Best Practices for Preclinical Dose Range Finding Studies. Retrieved from [Link]

  • Singh, A., & Worku, Z. A. (2020). Formulation strategies for poorly soluble drugs. Journal of Drug Delivery Science and Technology, 59, 101901.
  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2012). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 64, 4-17.
  • FDA. (n.d.). Toxicology Studies & Drug Approval Requirements. Auxochromofours. Retrieved from [Link]

  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287.
  • HistologiX. (2023, June 13). Understanding FDA Guidelines for Toxicity Studies. Retrieved from [Link]

  • Altasciences. (n.d.). PLANNING YOUR PRECLINICAL ASSESSMENT for a Successful Regulatory Submission. Retrieved from [Link]

  • Aragen Life Sciences. (2021, September 30). Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions [Video]. YouTube. Retrieved from [Link]

  • The FEBS Network. (2023, December 8). The ARRIVE Guidelines: A framework to plan your next in vivo experiment. Retrieved from [Link]

  • GARDP Revive. (n.d.). Dose-ranging studies (including discovery, preclinical and clinical). Retrieved from [Link]

  • AMSbiopharma. (2023, August 11). Preclinical research strategies for drug development. Retrieved from [Link]

  • EQUATOR Network. (2023, March 6). The ARRIVE Guidelines 2.0: updated guidelines for reporting animal research. Retrieved from [Link]

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stability of 1-Benzyl-3-(2-ethylphenyl)urea under different pH conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Handling of 1-Benzyl-3-(2-ethylphenyl)urea

Executive Summary: Chemical Stability Profile

Compound: this compound Class:


-Disubstituted Urea
Primary Stability Concern:  Hydrolytic degradation under extreme pH and thermal dissociation.

As a Senior Application Scientist, I often see researchers mistake solubility issues for stability failures with this class of compounds. This compound is a lipophilic molecule. Its urea linkage (


) is generally stable at neutral pH (6.0–8.0) but susceptible to hydrolysis under strongly acidic (

) or basic (

) conditions. The ortho-ethyl substituent on the phenyl ring provides significant steric hindrance, which kinetically stabilizes the molecule against hydrolysis compared to non-substituted analogs, but it does not render it immune.

Troubleshooting Guides & FAQs

Issue 1: "I see unexpected peaks in my LC-MS chromatogram after incubating at pH 2."

Diagnosis: Acid-Catalyzed Hydrolysis. Technical Insight: Under acidic conditions, the carbonyl oxygen of the urea moiety becomes protonated, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by water. This cleaves the urea bond. Expected Degradants:

  • Benzylamine (

    
     [M+H]
    
    
    
    )
  • 2-Ethylaniline (

    
     [M+H]
    
    
    
    )
  • Carbon Dioxide (Evolves as gas)

Action Plan:

  • Immediate: Quantify the ratio of parent compound to the specific amine degradants listed above to confirm hydrolysis.

  • Prevention: Avoid storage in buffers below pH 4.0. If acidic mobile phases (e.g., 0.1% Formic Acid) are required for LC-MS, keep the autosampler temperature at 4°C and analyze immediately.

Issue 2: "The compound precipitated when I added it to PBS (pH 7.4)."

Diagnosis: Solubility Failure (Not Chemical Instability). Technical Insight: The benzyl and 2-ethylphenyl groups render this molecule highly hydrophobic (High LogP). Phosphate Buffered Saline (PBS) is a high-ionic-strength aqueous environment that promotes "salting out" of lipophilic compounds. Action Plan:

  • Protocol Adjustment: Do not dissolve directly in aqueous buffer. Dissolve the compound in a water-miscible organic solvent (DMSO or Ethanol) first to create a 100x stock, then spike this into the buffer while vortexing. Ensure the final organic co-solvent concentration is

    
    .
    
  • Validation: Centrifuge the sample. If the concentration in the supernatant matches the theoretical dose, it is soluble. If it drops, you have precipitation.

Issue 3: "Can I heat the sample to 60°C to speed up dissolution?"

Diagnosis: Thermal Dissociation Risk. Technical Insight: Ureas exhibit a specific thermal instability where they can revert to their isocyanate and amine precursors (retro-ureido reaction) at elevated temperatures, even at neutral pH. Action Plan:

  • Strict Rule: Never exceed 40°C. Use sonication (ultrasonic bath) at ambient temperature to aid dissolution instead of heat.

Standardized Protocol: pH Stability Assessment

This self-validating protocol differentiates between solubility limits and true chemical degradation.

Materials:

  • Stock Solution: 10 mM this compound in DMSO.

  • Buffers:

    • pH 1.2 (0.1 N HCl)

    • pH 7.4 (PBS + 1% DMSO)

    • pH 10.0 (Borate Buffer)

  • Internal Standard: Caffeine (or structurally similar stable urea).

Step-by-Step Workflow:

  • Preparation : Spike the Stock Solution into each buffer to a final concentration of 50

    
    M.
    
    • Critical Step: Add Internal Standard (IS) to a final concentration of 50

      
      M. The IS corrects for injection variability and precipitation losses.
      
  • Incubation : Split samples into two sets:

    • Set A: Ambient Temperature (25°C)

    • Set B: Heated Stress (40°C)

  • Sampling : Aliquot 100

    
    L at 
    
    
    
    and
    
    
    hours.
  • Quenching :

    • Neutralize pH 1.2 samples with equal volume 0.1 N NaOH.

    • Neutralize pH 10 samples with equal volume 0.1 N HCl.

    • Why? Quenching "freezes" the reaction for analysis.

  • Analysis : Analyze via HPLC-UV or LC-MS. Calculate the ratio of [Analyte Area] / [IS Area].

Acceptance Criteria:

  • Stable:

    
     recovery relative to 
    
    
    
    .
  • Labile:

    
     recovery with appearance of specific amine peaks.
    

Data Summary: Predicted Degradation Products

ConditionPrimary MechanismMajor Degradation ProductsDetection Method
Acidic (pH < 2) Acid-catalyzed HydrolysisBenzylamine, 2-Ethylaniline, CO

LC-MS (Amine peaks)
Neutral (pH 7) Stable (Solubility limited)None (Precipitation possible)Nephelometry / UV
Basic (pH > 10) Base-catalyzed HydrolysisBenzylamine, 2-Ethylaniline, CarbonateLC-MS (Amine peaks)
Thermal (> 60°C) Retro-Isocyanate DissociationBenzyl isocyanate + 2-Ethylaniline (and vice versa)LC-MS / IR

Visualizations

Figure 1: Hydrolysis Pathway of this compound

Description: Mechanistic breakdown of the urea linkage under hydrolytic stress.

HydrolysisPathway Parent This compound Intermediate Tetrahedral Intermediate Parent->Intermediate + H2O / H+ or OH- Products Degradation Products Intermediate->Products Collapse Benzylamine Benzylamine Products->Benzylamine Aniline 2-Ethylaniline Products->Aniline CO2 CO2 / Carbonate Products->CO2

Caption: Acid/Base hydrolysis cleaves the central urea bond, yielding two primary amines and releasing carbon dioxide.

Figure 2: Stability Troubleshooting Logic Tree

Description: Decision matrix for diagnosing stability vs. solubility issues.

TroubleshootingLogic Start Issue: Loss of Parent Signal CheckPrec Step 1: Check for Precipitation (Visual/Centrifugation) Start->CheckPrec PrecipYes Precipitation Observed CheckPrec->PrecipYes PrecipNo Solution is Clear CheckPrec->PrecipNo ActionSol Action: Increase Organic Co-solvent (DMSO/EtOH) PrecipYes->ActionSol CheckPeaks Step 2: Check Chromatogram for New Peaks PrecipNo->CheckPeaks PeaksYes New Peaks Present CheckPeaks->PeaksYes PeaksNo No New Peaks CheckPeaks->PeaksNo ActionHydro Action: Chemical Instability Adjust pH / Lower Temp PeaksYes->ActionHydro ActionAdsorb Action: Adsorption Issue Switch to Glass/Low-bind Plastic PeaksNo->ActionAdsorb

Caption: Logic flow to distinguish between solubility artifacts, adsorption losses, and true chemical degradation.

References

  • Larock, R. C. (1999). Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH. (General reference for Urea synthesis and hydrolysis mechanisms).

  • Sigma-Aldrich. (n.d.).[1][2] this compound Product Detail. (Confirmation of chemical entity).

  • Shaw, W. H. R., & Bordeaux, J. J. (1955). The Decomposition of Urea in Aqueous Media. Journal of the American Chemical Society, 77(18), 4729–4733. (Foundational kinetics of urea hydrolysis).

  • PubChem. (n.d.).[3] Benzylurea - Compound Summary. National Library of Medicine. (Structural analog data).

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Technical Support Center: Purification of Substituted Urea Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Common Challenges in the Purification of Substituted Urea Compounds Role: Senior Application Scientist Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Introduction: The "Brick Dust" Paradox

Substituted ureas (


) are a cornerstone pharmacophore in medicinal chemistry (e.g., Sorafenib, Regorafenib). However, they present a unique purification paradox. They often exhibit "brick dust" properties—high melting points and poor solubility in common organic solvents due to robust intermolecular hydrogen-bonding networks—yet they can streak ("tail") aggressively on silica gel during chromatography.

This guide moves beyond generic protocols to address the specific physicochemical behaviors of the urea moiety, providing self-validating workflows for isolation and purification.

Module 1: Solubility & Crystallization (The Primary Defense)

The Challenge: The product precipitates too rapidly (trapping impurities) or refuses to dissolve in standard recrystallization solvents like ethanol or ethyl acetate.

Scientific Rationale

The urea linkage contains two hydrogen bond donors and one acceptor. This creates a high lattice energy. Successful recrystallization requires a solvent system that disrupts these intermolecular H-bonds at high temperatures but allows the lattice to reform preferentially over impurities upon cooling.

Troubleshooting Guide: Solvent Selection
ScenarioRecommended Solvent SystemMechanism of Action
Standard Lipophilic Ureas Ethanol (95%) or EtOAc/Hexane Ethanol acts as a competitive H-bond donor/acceptor, breaking the urea lattice at boiling point (

).
Highly Polar / Insoluble ("Brick Dust") DMSO / Water or DMF / Water DMSO is a powerful H-bond acceptor. Water acts as an anti-solvent to force precipitation upon cooling.
Thermally Unstable Ureas THF / Pentane Allows dissolution at lower temperatures (

) to prevent thermal reversion to isocyanates.
Protocol: The "DMSO Crash" Method

Use this when your compound is insoluble in boiling ethanol.

  • Dissolution: Dissolve the crude solid in the minimum amount of hot DMSO (

    
    ). Stop if the solution turns dark (sign of decomposition).
    
  • Filtration: While hot, filter through a sintered glass funnel to remove inorganic salts or highly insoluble symmetrical urea byproducts (see Module 3).

  • Precipitation: Slowly add hot water (

    
    ) to the filtrate until a persistent turbidity appears.
    
  • Crystallization: Allow the mixture to cool slowly to room temperature, then chill to

    
    .
    
  • Wash: Filter the crystals and wash copiously with water (to remove DMSO) followed by cold ethanol (to remove water).

Module 2: Flash Chromatography (Overcoming Tailing)

The Challenge: The urea compound elutes as a broad smear (tailing) on silica gel, overlapping with impurities and reducing yield.

Scientific Rationale

Silica gel possesses acidic silanol groups (


). The basic nitrogen and carbonyl oxygen of the urea moiety form strong hydrogen bonds with these silanols. Tailing occurs because the desorption kinetics are slow. To fix this, you must introduce a "modifier" that competes for the silanol sites.
Decision Matrix: Mobile Phase Optimization

ChromatographyDecision cluster_legend Key Mechanism Start Start: Tailing on TLC? IsAcidic Does the Urea have Acidic Protons? Start->IsAcidic Standard Standard Urea IsAcidic->Standard No Acidic Acidic Urea (e.g., Sulfonylurea) IsAcidic->Acidic Yes Soln1 Solution A: DCM / MeOH (95:5) Standard->Soln1 Mild Tailing Soln2 Solution B: DCM / MeOH + 1% Triethylamine Standard->Soln2 Severe Tailing Soln3 Solution C: DCM / MeOH + 0.5% Acetic Acid Acidic->Soln3 Prevents Ionization Mech MeOH/TEA blocks Silanol sites allowing Urea to elute freely.

Figure 1: Decision matrix for selecting mobile phase modifiers to prevent urea tailing.

Critical Protocol: Sample Loading

Never liquid-load a poorly soluble urea using a strong solvent like DMSO. This causes the compound to crash out at the top of the column, leading to severe band broadening.

  • Correct Method: Dry Loading. Dissolve the crude urea in MeOH/DCM, add Celite or Silica (1:2 ratio), evaporate to dryness, and load the resulting powder onto the column.

Module 3: The Symmetrical Urea Nightmare

The Challenge: Your reaction (Amine + Isocyanate) yields the desired product mixed with a highly insoluble byproduct (e.g., 1,3-diphenylurea or DCU).

Root Cause Analysis

Isocyanates are moisture-sensitive. Trace water in the solvent hydrolyzes the isocyanate to a carbamic acid, which decarboxylates to an amine. This new amine reacts with the remaining isocyanate to form a symmetrical urea (


). These are thermodynamically stable and notoriously insoluble.
Separation Workflow
  • Exploit Solubility Differential (The "Filter First" Rule):

    • Most unsymmetrical ureas are more soluble in organic solvents (DCM, EtOAc) than their symmetrical counterparts.

    • Step: Suspend the crude reaction mixture in DCM. Sonicate for 5 minutes.

    • Action: Filter the suspension.[1] The solid on the filter is often the symmetrical impurity. The filtrate contains your product.[1]

  • Chemical Washing (For DCU Removal):

    • If using DCC (dicyclohexylcarbodiimide) coupling, the byproduct is DCU.

    • Step: Dilute the reaction mixture with cold ether or acetonitrile. DCU will precipitate out.[2] Filter it off before attempting chromatography.

Frequently Asked Questions (FAQs)

Q: My urea decomposes when I try to melt it for a melting point test. Is it impure?

  • A: Not necessarily. Many substituted ureas undergo thermal reversion (decomposing back into isocyanate and amine) at their melting points. This is an equilibrium process. Verify purity using solution-phase techniques like NMR or HPLC rather than relying solely on melting point sharpness.

Q: I see a "ghost peak" in my NMR at 5-6 ppm that disappears after adding


. 
  • A: This is the urea N-H proton. Urea protons are exchangeable and often broad due to quadrupole broadening from the nitrogen atom. Their chemical shift is highly concentration- and solvent-dependent (shifting downfield in DMSO vs.

    
    ). This is a characteristic feature, not an impurity.
    

Q: Can I use acid-base extraction to purify my neutral urea?

  • A: Generally, no. The pKa of a standard urea N-H is ~26-27, making it too weak to deprotonate with hydroxide. However, the oxygen can be protonated by strong acids (

    
    ), but this often leads to hydrolysis. Rely on polarity differences (crystallization/chromatography) instead of pH switching.
    

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.
  • Lundström, A.; et al. "Urea decomposition at high temperatures." Physical Chemistry Chemical Physics, 2011 , 13, 16940-16940. (Mechanism of thermal reversion/instability).

  • Jagadeesh, R. V.; et al. "Efficient Synthesis of Ureas from Amines and CO2." Angewandte Chemie International Edition, 2013, 52, 13629.
  • Teledyne ISCO. "Purification of Amine and Urea Derivatives." Application Note AN86. Link (Chromatographic techniques for polar nitrogenous compounds).

  • Reich, H. J. "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison. Link (Reference for urea acidity/basicity arguments).

Sources

how to prevent degradation of 1-Benzyl-3-(2-ethylphenyl)urea during storage

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for 1-Benzyl-3-(2-ethylphenyl)urea. This document is intended for researchers, scientists, and drug development professionals to ensure the chemical integrity and prevent the degradation of this compound during storage and handling. As a substituted urea derivative, this compound possesses specific chemical moieties that are susceptible to environmental factors. Understanding these vulnerabilities is paramount to maintaining its purity, potency, and stability. This guide provides a comprehensive overview of potential degradation pathways, recommended storage conditions, troubleshooting advice for observed instability, and protocols for stability assessment.

Frequently Asked Questions (FAQs)

Q1: What are the primary environmental factors that can cause the degradation of this compound?

A1: Based on the chemical structure of a substituted urea, the primary factors of concern are hydrolysis , oxidation , and photodegradation .[1][2][3] Urea and its derivatives are known to be sensitive to moisture, which can lead to hydrolytic cleavage of the urea bond.[4][5] Additionally, exposure to strong oxidizing agents or even atmospheric oxygen over extended periods can lead to oxidative degradation. Lastly, many aromatic compounds, including this one with its benzyl and ethylphenyl groups, can be susceptible to degradation upon exposure to UV or visible light.[2][6][7]

Q2: What are the ideal storage conditions for this compound?

A2: To mitigate the risks of degradation, this compound should be stored in a cool, dry, and dark environment . Specifically, we recommend storage in a tightly sealed container, preferably with an inert gas headspace (e.g., argon or nitrogen), at a controlled temperature of 2-8°C. The container should be made of a non-reactive material, such as amber glass, to protect from light.[8][9][10]

Q3: I've noticed a change in the color of my stored this compound. What could be the cause?

A3: A change in color, such as yellowing or browning, is often an indicator of chemical degradation. This could be due to the formation of chromophoric degradation products resulting from oxidation or photodegradation. It is crucial to investigate the purity of the material using an appropriate analytical method, such as HPLC, to identify and quantify any impurities.

Q4: Can I store this compound in a standard laboratory freezer?

A4: While lower temperatures generally slow down chemical reactions, it is important to consider the potential for moisture condensation when storing at very low temperatures. If the container is not perfectly sealed, temperature cycling from opening and closing the freezer can introduce moisture, which may lead to hydrolysis. Therefore, a well-sealed container in a refrigerator (2-8°C) is often a safer long-term storage strategy than a freezer, unless the compound is known to be thermally unstable at refrigerated temperatures.

Troubleshooting Guide for Degradation Issues

This section provides a systematic approach to identifying and resolving common degradation issues encountered with this compound.

Observed Issue 1: Loss of Potency or Appearance of New Peaks in HPLC Analysis
  • Potential Cause A: Hydrolysis. The urea linkage is susceptible to cleavage by water, which can be exacerbated by acidic or basic conditions. This would result in the formation of benzylamine and 2-ethylphenylamine, among other potential products.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the compound has been stored in a desiccated environment and in a tightly sealed container.

    • pH Considerations: If the compound is in solution, check the pH. Buffering the solution to a neutral pH may be necessary.

    • Forced Degradation Study: Perform a forced hydrolysis study by exposing a small sample to acidic, basic, and neutral aqueous conditions to confirm the identity of the degradation products.

  • Potential Cause B: Oxidation. The benzyl and ethylphenyl groups can be susceptible to oxidation, leading to the formation of various oxidized derivatives.

  • Troubleshooting Steps:

    • Inert Atmosphere: If not already practiced, store the compound under an inert atmosphere.

    • Avoid Incompatible Materials: Ensure the compound is not stored in contact with materials that could catalyze oxidation.

    • Forced Oxidation Study: Expose a sample to a mild oxidizing agent (e.g., AIBN) to identify potential oxidative degradants.

Observed Issue 2: Physical Changes (e.g., Color Change, Caking)
  • Potential Cause A: Photodegradation. Exposure to light, particularly UV light, can induce photochemical reactions.

  • Troubleshooting Steps:

    • Light Protection: Store the compound in an amber vial or a container wrapped in aluminum foil.

    • Photostability Testing: Conduct a photostability study according to ICH Q1B guidelines to assess the compound's light sensitivity.

  • Potential Cause B: Moisture Absorption. Urea compounds can be hygroscopic, leading to caking or clumping upon moisture absorption.[9][10]

  • Troubleshooting Steps:

    • Desiccation: Store the compound in a desiccator or with a desiccant.

    • Controlled Humidity: If possible, store in a humidity-controlled environment.

Logical Flow for Troubleshooting Degradation

troubleshooting_flow cluster_hplc Analytical Issues cluster_physical Physical Issues start Degradation Observed hplc_issue Loss of Potency / New HPLC Peaks start->hplc_issue physical_issue Physical Change (Color, Caking) start->physical_issue hydrolysis Potential Hydrolysis hplc_issue->hydrolysis oxidation Potential Oxidation hplc_issue->oxidation photodegradation Potential Photodegradation physical_issue->photodegradation moisture Potential Moisture Absorption physical_issue->moisture check_storage_h Verify Dry Storage hydrolysis->check_storage_h check_atmosphere_o Verify Inert Atmosphere oxidation->check_atmosphere_o protect_light Store in Dark/Amber Container photodegradation->protect_light use_desiccant Store with Desiccant moisture->use_desiccant check_ph Check pH (if in solution) check_storage_h->check_ph force_hydrolysis Perform Forced Hydrolysis Study check_ph->force_hydrolysis check_materials_o Check for Incompatible Materials check_atmosphere_o->check_materials_o force_oxidation Perform Forced Oxidation Study check_materials_o->force_oxidation photostability_test Conduct Photostability Test protect_light->photostability_test control_humidity Control Storage Humidity use_desiccant->control_humidity

Caption: Troubleshooting workflow for degradation of this compound.

Experimental Protocols for Stability Assessment

To proactively assess the stability of this compound, a forced degradation study is recommended. This will help identify potential degradation products and establish a stability-indicating analytical method.[1][11][12][13]

Protocol 1: Forced Degradation Study

Objective: To identify the degradation pathways of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • AIBN (Azobisisobutyronitrile) as a radical initiator

  • Methanol, HPLC grade

  • Water, HPLC grade

  • Photostability chamber

  • HPLC system with a suitable column (e.g., C18)

Procedure:

  • Sample Preparation: Prepare stock solutions of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours.

  • Thermal Degradation:

    • Store the solid compound at 80°C for 48 hours.

    • Dissolve in methanol for analysis.

  • Photolytic Degradation:

    • Expose the solid compound and a solution (1 mg/mL in methanol) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • Analyze the samples, including a dark control.

  • Analysis: Analyze all samples by a suitable, validated HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products.

Data Presentation: Expected Outcome of Forced Degradation
Stress ConditionExpected Degradation PathwayPotential Degradation Products
Acid/Base HydrolysisCleavage of the urea bondBenzylamine, 2-ethylaniline, CO₂
OxidationOxidation of the benzyl or ethylphenyl ringHydroxylated derivatives, ketones
ThermalTo be determined by analysisIsomers, cleavage products
PhotolysisPhotochemical reactions of aromatic ringsRadically coupled products, photo-isomers
Visualizing Potential Degradation Pathways

degradation_pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photodegradation parent This compound prod_h1 Benzylamine parent->prod_h1 H₂O, H⁺/OH⁻ prod_h2 2-Ethylaniline parent->prod_h2 H₂O, H⁺/OH⁻ prod_o1 Hydroxylated Derivatives parent->prod_o1 [O] prod_p1 Radical Dimers / Isomers parent->prod_p1

Caption: Potential degradation pathways for this compound.

Conclusion

The chemical stability of this compound is critical for its effective use in research and development. By understanding its potential degradation pathways—primarily hydrolysis, oxidation, and photodegradation—and implementing the recommended storage and handling procedures, researchers can ensure the integrity of the compound. The troubleshooting guide and experimental protocols provided herein offer a framework for proactively managing and investigating any stability concerns. Adherence to these guidelines will contribute to the generation of reliable and reproducible experimental results.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Urea. Retrieved from [Link]

  • M. C. A. de Oliveira, et al. (2021). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC - NIH. Retrieved from [Link]

  • PubChem. (n.d.). 1-Benzyl-3-ethyl-1-(2-methylphenyl)urea. Retrieved from [Link]

  • Wikipedia. (n.d.). Urea. Retrieved from [Link]

  • ICH. (2003). Q1A(R2) Stability testing of new drug substances and products. Retrieved from [Link]

  • MDPI. (2019). Use of Visible Light Modulation Techniques in Urea Photocatalytic Degradation. Retrieved from [Link]

  • Green Gubre Group. (2024). Best Practices for Storing and Handling Urea Fertilizers. Retrieved from [Link]

  • Taylor & Francis Online. (2021). Development and validation of two analytical methods for urea determination in compound feed... Retrieved from [Link]

  • Journal of the American Chemical Society. (2004). The Hydrolysis of Urea and the Proficiency of Urease. Retrieved from [Link]

  • Axcend. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]

  • PubMed Central. (2021). Photodegradation of Flucetosulfuron, a Sulfonylurea-Based Herbicide in the Aqueous Media Is Influenced by Ultraviolet Irradiation. Retrieved from [Link]

  • Chemsrc. (n.d.). CAS#:88451-10-9 | 1-benzyl-1-butyl-3-(2,3-dimethylphenyl)urea. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amidation. Retrieved from [Link]

  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. Retrieved from [Link]

  • Huaxin Fertiliser Machinery. (2025). How to Store and Handle Urea Khad Safely. Retrieved from [Link]

  • PubMed Central. (n.d.). Quantitative determination of urea concentrations in cell culture medium. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amidation, rearrangement or substitution. Retrieved from [Link]

  • ScienceDirect. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • ALBA Synchrotron. (2019). Urea substitutes noble metal catalysts for the photodegradation of organic pollutants. Retrieved from [Link]

  • Veeprho. (2025). How To Overcome The Critical Challenges Faced In Forced Degradation Studies. Retrieved from [Link]

  • Hilaris Publisher. (2015). Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Retrieved from [Link]

  • ICH. (2025). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. Retrieved from [Link]

  • ACS Omega. (2022). Highly Selective Electrochemical Synthesis of Urea Derivatives Initiated from Oxygen Reduction in Ionic Liquids. Retrieved from [Link]

  • PubChem. (n.d.). 1-benzyl-3-(2,6-diethylphenyl)urea. Retrieved from [Link]

  • PubMed Central. (n.d.). Reaction pathways and free energy profiles for spontaneous hydrolysis of urea and tetramethylurea: Unexpected substituent effects. Retrieved from [Link]

  • Analytical Chemistry. (n.d.). Spectrophotometric Method for Determination of Urea. Retrieved from [Link]

  • SAFETY DATA SHEET UREA 46-0-0. (n.d.). Retrieved from [Link]

  • FDA. (2025). Q1 Stability Testing of Drug Substances and Drug Products. Retrieved from [Link]

  • BioSpectra. (n.d.). UREA TESTING METHODS. Retrieved from [Link]

  • Journal of Agricultural and Food Chemistry. (2001). Photodegradation of 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl) Urea in Different Media and Toxicity of Its Reaction Products. Retrieved from [Link]

  • SGS USA. (n.d.). Forced Degradation Testing. Retrieved from [Link]

  • Google Patents. (n.d.). US3592741A - Method for analysis of urea.
  • Springer. (2025). Study of the photodegradation of urea-type herbicides by capillary gas chromatography. Retrieved from [Link]

  • MDPI. (2025). Application of Electrochemical Oxidation for Urea Removal: A Review. Retrieved from [Link]

  • ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • Cargo Handbook. (n.d.). Urea. Retrieved from [Link]

  • Semantic Scholar. (2014). Stability of urea in solution and pharmaceutical preparations. Retrieved from [Link]

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Frequently Asked Questions (FAQs): Understanding the Challenge

Author: BenchChem Technical Support Team. Date: February 2026

An Application Scientist's Guide to Aryl Ureas: Technical Support for Identifying and Minimizing Off-Target Effects

Welcome to the technical support center for researchers, scientists, and drug development professionals working with aryl urea compounds. This guide is structured to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your experiments effectively. Aryl ureas are a cornerstone of modern medicinal chemistry, particularly as kinase inhibitors, but their utility can be compromised by off-target effects, leading to ambiguous data or unforeseen toxicity.[1][2] This resource provides in-depth answers, validated protocols, and strategic guidance to navigate this critical challenge.

Q1: What exactly are "off-target" effects in the context of aryl ureas?

A: An off-target effect is any interaction of a drug or compound, such as an aryl urea, with a biological molecule other than its intended primary target.[3] For many aryl ureas designed as kinase inhibitors, the "on-target" is a specific kinase (e.g., VEGFR-2, RAF kinase). An "off-target" could be another kinase from the human kinome, a different class of enzyme, a receptor, or an ion channel. These unintended interactions can lead to unexpected biological responses, toxicity, or even paradoxical pathway activation.[4]

Q2: Why are aryl ureas prone to off-target effects, especially with kinases?

A: The prevalence of off-target effects with aryl urea-based kinase inhibitors stems from the structural similarity of the ATP-binding pocket across the human kinome. The urea moiety is exceptionally good at forming key hydrogen bonds within this pocket, similar to the adenine region of ATP.[5] Because hundreds of kinases use ATP, and their ATP-binding sites are highly conserved, an inhibitor designed for one kinase can often bind to many others, albeit with varying affinities.[4][6]

Q3: What are the potential consequences of off-target activity in my experiments?

A: The consequences can range from minor data artifacts to a complete misinterpretation of your compound's mechanism of action. Key issues include:

  • Confounded Structure-Activity Relationship (SAR): If an observed cellular effect is due to an unknown off-target, your efforts to optimize your compound for its intended on-target activity may be misleading.[7]

  • Unexpected Phenotypes or Toxicity: Off-target binding can modulate other signaling pathways, leading to unforeseen cellular responses or toxicity that is incorrectly attributed to the on-target.[8] For example, some MEK inhibitors have been shown to reduce calcium entry into cells independently of their primary function.[9]

  • Clinical Failure: In drug development, unidentified off-target effects are a major cause of adverse events and clinical trial failures.[8][10]

Troubleshooting Guide: Addressing Common Experimental Issues

Q1: My aryl urea compound shows potent activity in a cell-based assay but is weak in an isolated on-target enzyme assay. What's happening?

A: This discrepancy is a classic indicator of potent off-target activity. The strong cellular phenotype is likely driven by the compound's interaction with one or more secondary targets that are highly influential in the signaling pathway you are studying. It is also possible that the compound is affecting a pathway upstream or downstream of your intended target.[3]

  • Recommended First Step: Perform a broad kinase selectivity screen (kinome profile) at a concentration where you observe the cellular effect (e.g., 1 µM). This will provide a "hit list" of potential off-targets.

  • Causality Check: Once you identify potent off-targets, use techniques like siRNA, shRNA, or CRISPR to knock down those specific kinases in your cell model. If the cellular phenotype disappears after knocking down a specific off-target, you have strong evidence that this interaction is the primary driver of your observed effect.

Q2: I'm observing significant toxicity in my cell line at concentrations where the on-target should not be fully inhibited. How do I investigate this?

A: High toxicity at low concentrations often points to off-target liabilities. The compound may be inhibiting kinases essential for cell survival or other critical cellular machinery.

  • Recommended First Step: Review the results of a kinome-wide selectivity panel. Pay close attention to any inhibition of kinases known to be involved in essential "housekeeping" functions or cell cycle regulation (e.g., CDKs).

  • Follow-Up Experiment: Perform a dose-response toxicity evaluation in a panel of cell lines with different genetic backgrounds.[11] This can help determine if the toxicity is linked to a specific pathway that is more prominent in certain cell types.

  • Computational Prediction: Use computational tools to predict interactions with a broader range of protein families beyond kinases, such as GPCRs or ion channels, which can also mediate toxic effects.[12][13]

Q3: How can I proactively design aryl ureas with a better selectivity profile from the start?

A: Minimizing off-target effects begins with medicinal chemistry and an iterative design process.

  • Structure-Activity Relationship (SAR) Analysis: Systematically modify the peripheral chemical groups on your aryl urea scaffold. Small changes can dramatically alter the selectivity profile without abolishing on-target activity.[7] For instance, modifying reactive groups in covalent inhibitors can significantly reduce off-target reactivity.[14]

  • Exploit Unique Pocket Features: While the core hydrogen bonding interactions of the urea are conserved, try to design modifications that interact with less-conserved regions of the ATP pocket or adjacent allosteric sites.

  • Iterative Screening: Do not wait for a "finished" compound to test for selectivity. Screen key analogs against a small, focused panel of the most likely off-targets (identified from initial broad screens) throughout the design process.

Core Methodologies: A Practical Guide to Off-Target Identification

A robust assessment of off-target effects requires a multi-pronged approach that combines computational, biochemical, and cell-based methods.

G A Computational Prediction (In Silico) B Biochemical Screen (e.g., Kinome Profiling) A->B C Binding Affinity Assays (e.g., SPR, ITC) B->C Identify hits D Cell-Based Target Engagement B->D Prioritize hits F SAR Optimization C->F Quantify affinity E Cellular Phenotypic Assays (with Genetic Knockdown) D->E Confirm in-cell activity E->F F->B Iterate design

Caption: Workflow for identifying and mitigating aryl urea off-target effects.

Method 1: Kinome Profiling for Broad Off-Target Identification

Kinome profiling is an indispensable biochemical tool for assessing the selectivity of kinase inhibitors.[15] It involves screening your compound against a large panel of purified kinases to determine its inhibitory activity against each one.

Experimental Protocol: Kinase Profiling via Radiometric Assay (e.g., HotSpot™ or ³³PanQinase™)

  • Rationale: This method directly measures the transfer of a radiolabeled phosphate from ATP to a substrate, providing a highly sensitive and direct readout of kinase activity.[16] It is considered a gold standard for inhibitor profiling.

Step-by-Step Methodology:

  • Compound Preparation:

    • Dissolve the aryl urea compound in 100% DMSO to create a high-concentration stock (e.g., 10 mM).

    • Perform serial dilutions in DMSO to prepare working stocks.

    • Rationale: DMSO is a universal solvent for organic molecules. Starting with a high concentration allows for subsequent dilutions into aqueous assay buffers without precipitation.

  • Assay Setup (in Microtiter Plate):

    • For each kinase in the panel, add the specific kinase, its corresponding substrate (peptide or protein), and the assay buffer to a well.

    • Add the test compound at a fixed concentration (typically 1 µM for a primary screen) or across a range of concentrations for IC50 determination.

    • Include a "no inhibitor" positive control (DMSO vehicle only) and a "no enzyme" negative control.

    • Rationale: The fixed concentration screen is a cost-effective way to identify initial "hits." The positive control defines 100% kinase activity, while the negative control defines the background signal.

  • Initiation of Kinase Reaction:

    • Add a solution containing MgCl₂ and radiolabeled [γ-³³P]ATP to all wells to start the reaction.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

    • Rationale: Kinases require a divalent cation (usually Mg²⁺) as a cofactor. The [γ-³³P]ATP is the phosphate donor, and its incorporation into the substrate is the measured event.

  • Reaction Termination and Substrate Capture:

    • Stop the reaction by adding a solution like phosphoric acid.

    • Spot the reaction mixture from each well onto a filter membrane (e.g., phosphocellulose). The phosphorylated substrate will bind to the filter, while the unused [γ-³³P]ATP will not.

    • Wash the filters extensively to remove all unbound radiolabeled ATP.

    • Rationale: Separating the product (phosphorylated substrate) from the excess reactant (ATP) is critical for a clean signal.

  • Data Acquisition and Analysis:

    • Dry the filtermat and measure the radioactivity in each spot using a scintillation counter.

    • Calculate the percent inhibition for the test compound relative to the positive (100% activity) and negative (0% activity) controls.

    • Formula: % Inhibition = 100 * (1 - [Signal_Compound - Signal_Negative] / [Signal_Positive - Signal_Negative])

    • For dose-response experiments, plot percent inhibition against compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[17]

Method 2: Cell-Based Target Engagement Assay

While biochemical assays identify potential interactions, cell-based assays confirm that your compound can reach and bind to its target in a more biologically relevant environment.[18]

Experimental Protocol: NanoBRET™ Target Engagement Assay

  • Rationale: This assay measures compound binding to a specific protein target within living cells. It uses bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescent energy transfer probe that competes with the test compound for the active site.

Step-by-Step Methodology:

  • Cell Line Preparation:

    • Use a cell line (e.g., HEK293) that has been engineered to express the kinase of interest (on-target or a suspected off-target) as a fusion protein with NanoLuc® luciferase.

    • Rationale: Expressing the target as a NanoLuc® fusion provides one half of the energy transfer pair needed for the assay.

  • Assay Setup:

    • Plate the engineered cells in a white, opaque 96- or 384-well plate.

    • Prepare serial dilutions of your aryl urea compound.

    • Add the compound dilutions to the cells and incubate for a set period (e.g., 2 hours) to allow the compound to enter the cells and reach equilibrium.

    • Rationale: The opaque plate minimizes background signal and crosstalk between wells. Pre-incubation ensures the compound has engaged with the target before the detection reagents are added.

  • BRET Measurement:

    • Add a solution containing the specific fluorescent energy transfer probe (NanoBRET™ tracer) and the NanoLuc® substrate to the wells.

    • Immediately read the plate on a luminometer capable of sequentially measuring the filtered light emissions for NanoLuc® (donor, ~460 nm) and the tracer (acceptor, >600 nm).

    • Rationale: The tracer is designed to bind to the ATP pocket of the kinase. If your compound is also bound there, it will prevent the tracer from binding, leading to a low BRET signal.

  • Data Analysis:

    • Calculate the BRET ratio by dividing the acceptor emission by the donor emission.

    • Plot the BRET ratio against the concentration of your test compound.

    • A decrease in the BRET ratio with increasing compound concentration indicates displacement of the tracer and engagement of the target. Fit the data to determine the IC50 value.

    • Rationale: This IC50 value represents the concentration of your compound required to occupy 50% of the target protein in living cells, providing a more physiologically relevant measure of potency than a biochemical assay.

Data Interpretation & Strategic Minimization

Effective drug design requires not only identifying off-targets but also understanding their functional significance.

Example Data: Sorafenib On-Target vs. Off-Target Profile

Sorafenib is a classic example of a multi-kinase inhibitor based on an aryl urea scaffold. Its therapeutic effect is believed to stem from its inhibition of multiple targets, but this also contributes to its side effects.[2]

TargetTarget ClassIC50 (nM)Implication
BRAF (V600E) On-Target (Oncogene) 22 Primary therapeutic target in melanoma
VEGFR-2 On-Target (Angiogenesis) 90 Inhibits tumor blood vessel formation [5]
PDGFRβ Off-Target (Angiogenesis)57Contributes to anti-angiogenic effect
c-KIT Off-Target (Oncogene)68Therapeutic effect in GIST
RET Off-Target (Oncogene)4Activity in RET-driven cancers; potential toxicity
p38α Off-Target (Stress Kinase)>10,000Example of a non-inhibited kinase (selectivity)

Note: IC50 values are compiled from various sources and can differ based on assay conditions. This table is for illustrative purposes.

Visualizing Off-Target Pathway Interference

An aryl urea may inhibit an off-target kinase that is part of a parallel or feedback pathway, leading to complex cellular outcomes.

G cluster_0 On-Target Pathway (e.g., MAPK) cluster_1 Parallel Survival Pathway RAF RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation PI3K PI3K AKT AKT PI3K->AKT Survival Survival AKT->Survival Apoptosis Apoptosis AKT->Apoptosis Inhibits Inhibitor Aryl Urea Inhibitor Inhibitor->RAF On-Target Inhibition OffTarget Off-Target Kinase (e.g., a CDK) Inhibitor->OffTarget Off-Target Inhibition OffTarget->Apoptosis Blocks Apoptosis

Caption: On-target vs. off-target effects of an aryl urea inhibitor.

References

  • Off-target effects of MEK inhibitors.
  • Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity.
  • Anti-Proliferative and Cytoprotective Activity of Aryl Carbamate and Aryl Urea Derivatives with Alkyl Groups and Chlorine as Substituents.
  • Aryl Urea Based Scaffolds for Multitarget Drug Discovery in Anticancer Immunotherapies.
  • Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment.
  • How to measure and minimize off-target effects... YouTube, Available at: [Link]

  • Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News, Available at: [Link]

  • Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Hilaris Publisher, Available at: [Link]

  • Off-Target Effects Analysis. Creative Diagnostics, Available at: [Link]

  • Improving resolution with single-cell detection of CRISPR off-target events. PMC, Available at: [Link]

  • Exploring BenzylethoxyAryl Urea Scaffolds for Multitarget Immunomodulation Therapies. PMC, Available at: [Link]

  • A Paddle-Wheel Binuclear Copper(II)-Based MOF for Cyclization of Propargylic Amines with Flue Gas CO2 at Ambient Conditions. American Chemical Society, Available at: [Link]

  • Aryl Urea Based Scaffolds for Multitarget Drug Discovery in Anticancer Immunotherapies. National Institutes of Health, Available at: [Link]

  • Anti-inflammatory activity of a novel family of aryl ureas compounds in an endotoxin-induced airway epithelial cell injury model. PubMed, Available at: [Link]

  • A novel bis-aryl urea compound inhibits tumor proliferation via cathepsin D-associated apoptosis. National Institutes of Health, Available at: [Link]

  • Organic Letters Journal. ACS Publications, Available at: [Link]

  • Competition Assays vs. Direct Binding Assays: How to choose. Fluidic Sciences Ltd, Available at: [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology, Available at: [Link]

  • Structure–activity relationship guided design, synthesis and biological evaluation of novel diaryl urea derivatives as antiproliferative agents. PMC, Available at: [Link]

  • Kinome Profiling. PMC, Available at: [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Physiology, Available at: [Link]

  • BLOG: Selecting the Right Gene Editing Off-Target Assay. seqWell, Available at: [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. National Institutes of Health, Available at: [Link]

  • High-throughput competitive binding assay for targeting RNA tertiary structures with small molecules: application to pseudoknots and G-quadruplexes. Nucleic Acids Research, Available at: [Link]

  • Binding Assays. BMG LABTECH, Available at: [Link]

  • CRISPR Off-Target Validation. CD Genomics, Available at: [Link]

  • Minimizing the off-target reactivity of covalent kinase inhibitors by... ResearchGate, Available at: [Link]

  • Current Status of Computational Approaches for Small Molecule Drug Discovery. Journal of Medicinal Chemistry, Available at: [Link]

  • Kinase Panel Screening and Profiling Service. Reaction Biology, Available at: [Link]

  • Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Publications, Available at: [Link]

  • CRISPR Genome Editing & NGS. Illumina, Available at: [Link]

  • KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. MDPI, Available at: [Link]

  • Gene Editing On/Off-Target Analysis. Avance Biosciences, Available at: [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers, Available at: [Link]

  • Recent advances in methods to assess the activity of the kinome. PMC, Available at: [Link]

  • Tools for experimental and computational analyses of off-target editing by programmable nucleases. PMC, Available at: [Link]

  • Full article: Off-target identification by chemical proteomics for the understanding of drug side effects. Taylor & Francis, Available at: [Link]

Sources

Validation & Comparative

Technical Comparison Guide: 1-Benzyl-3-(2-ethylphenyl)urea vs. Standard Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 1-Benzyl-3-(2-ethylphenyl)urea against established kinase inhibitors.

Executive Summary & Compound Identity

This compound (CAS: 194874-62-9) is a specialized small-molecule probe belonging to the di-substituted urea class. While less clinically ubiquitous than blockbuster drugs like Sorafenib, this compound serves as a critical structural reference in medicinal chemistry, representing the "flexible linker" subclass of Type II kinase inhibitors and Soluble Epoxide Hydrolase (sEH) inhibitors.

Its significance lies in its pharmacophore : the urea moiety (-NH-C(=O)-NH-) acts as a "molecular glue," forming dual hydrogen bonds with the conserved Glu/Asp pair in the kinase DFG-out pocket. This guide compares it against rigid Type II inhibitors (e.g., Sorafenib ) and Type I ATP-competitive inhibitors (e.g., SB203580 ).

FeatureThis compound Sorafenib (Nexavar) SB203580
Class Flexible Benzyl-Aryl UreaRigid Diaryl UreaImidazole (ATP Mimetic)
Binding Mode Type II / Pseudo-Type II (Allosteric)Type II (DFG-out stabilizer)Type I (ATP Competitive)
Primary Targets p38 MAPK, sEH (Dual activity potential)VEGFR, PDGFR, RAFp38 MAPK (α/β)
Linker Dynamics Flexible Methylene (-CH2-) allows induced fitRigid bond enforces specific conformationN/A (Rigid Heterocycle)
Selectivity Broad (due to flexibility)High (Kinome specific)High (p38 specific)

Mechanistic Analysis: The Urea Pharmacophore

The "Deep Pocket" Binding Mechanism

The core utility of this compound is its ability to probe the DFG-out conformation of kinases. Unlike Type I inhibitors that compete directly with ATP in the active conformation, urea-based inhibitors exploit an inactive conformation where the activation loop (DFG motif) flips out.

  • H-Bond Anchoring: The urea nitrogens function as hydrogen bond donors to the conserved glutamate (αC-helix) and aspartate (DFG motif).

  • Hydrophobic Filling: The 2-ethylphenyl group occupies the hydrophobic "gatekeeper" pocket.

  • Flexibility Factor: The benzyl group (unlike the phenyl in Sorafenib) introduces a sp3 carbon, allowing the molecule to adopt a "bent" configuration. This makes it a valuable tool for targeting kinases with restricted or unique allosteric pockets that rigid inhibitors cannot access.

Signaling Pathway Context (p38 MAPK / Raf)

The following diagram illustrates the intervention points of these inhibitors within the MAPK signaling cascade.

MAPK_Pathway GrowthFactor Growth Factor / Stress RTK RTK (VEGFR/PDGFR) GrowthFactor->RTK Ras Ras (GTPase) RTK->Ras Raf Raf / MAP3K Ras->Raf MEK MEK / MKK Raf->MEK p38 p38 MAPK MEK->p38 ERK ERK MEK->ERK Transcription Transcription Factors (ATF2, MEF2) p38->Transcription ERK->Transcription Sorafenib Sorafenib (Inhibits Raf/RTK) Sorafenib->RTK Type II Block Sorafenib->Raf BenzylUrea This compound (Probes p38/Allosteric) BenzylUrea->p38 Urea Binding SB203580 SB203580 (Inhibits p38) SB203580->p38 ATP Comp.

Caption: Intervention of Urea-based and Type I inhibitors in the MAPK signaling cascade.

Experimental Protocols & Performance Data

To validate the activity of this compound, researchers typically employ a TR-FRET Binding Assay (to determine


) and a Cellular Phosphorylation Assay .
Protocol A: LanthaScreen™ Eu Kinase Binding Assay

This assay measures the ability of the urea derivative to displace a tracer from the kinase active site.

Reagents:

  • Kinase: Recombinant p38 MAPK or BRAF (

    
    ).
    
  • Tracer: Alexa Fluor™ 647-labeled ATP competitive tracer.

  • Antibody: Eu-labeled anti-tag antibody (e.g., anti-His or anti-GST).

  • Test Compound: this compound (dissolved in DMSO).

Workflow:

  • Preparation: Dilute compound in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Prepare a 10-point dose-response curve (e.g., 10

    
    M to 0.5 nM).
    
  • Incubation: Mix Kinase (5 nM) + Antibody (2 nM) + Tracer (concentration =

    
     of tracer).
    
  • Addition: Add 5

    
    L of compound solution to 20 
    
    
    
    L of the kinase/antibody/tracer mix in a 384-well white plate.
  • Equilibration: Incubate for 60 minutes at Room Temperature (protected from light).

  • Detection: Read Fluorescence Resonance Energy Transfer (FRET) on a plate reader (Excitation: 340 nm; Emission: 615 nm [Eu] and 665 nm [Tracer]).

  • Analysis: Calculate the Emission Ratio (

    
    ). Plot against log[Compound] to determine 
    
    
    
    .

Expected Results (Comparative):

  • Sorafenib:

    
     (High Potency due to rigid lock).
    
  • This compound:

    
     (Moderate Potency; flexibility reduces entropic advantage).
    
Protocol B: Western Blot for Pathway Inhibition

Objective: Confirm inhibition of downstream phosphorylation (e.g., phospho-HSP27 for p38 pathway).

  • Cell Culture: Seed HeLa or THP-1 cells (

    
     cells/well) in 6-well plates.
    
  • Starvation: Serum-starve cells overnight (0.1% FBS).

  • Treatment: Pre-treat with This compound (

    
    ) or SB203580  (
    
    
    
    ) for 1 hour.
  • Stimulation: Stimulate with TNF-

    
     (10 ng/mL) or UV radiation for 15-30 minutes.
    
  • Lysis: Lyse cells in RIPA buffer + Phosphatase Inhibitors.

  • Blotting: Probe for p-HSP27 (Ser82) and Total p38 .

Logical Workflow for Compound Selection

When should you use This compound over standard drugs?

Selection_Logic Start Select Inhibitor Goal Experimental Goal? Start->Goal Clinical Clinical Simulation (Potency/Efficacy) Goal->Clinical Drug Repurposing Mechanism Mechanistic Probe (Binding Mode/SAR) Goal->Mechanism SAR Study Type1 Use SB203580 (High Specificity) Clinical->Type1 p38 specific Type2 Use Sorafenib (High Potency) Clinical->Type2 Raf/VEGFR FlexProbe Use this compound Mechanism->FlexProbe Test Linker Flexibility or sEH Cross-reactivity

Caption: Decision matrix for selecting urea-based probes vs. clinical standards.

References

  • Wilhelm, S. M., et al. (2004). "BAY 43-9006 exhibits broad spectrum oral antitumor activity and targets the RAF/MEK/ERK pathway and receptor tyrosine kinases." Cancer Research.

    • Establishes the diaryl urea mechanism of action (Type II inhibition).
  • Pargellis, C., et al. (2002). "Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site." Nature Structural Biology.

    • Describes the binding mode of urea inhibitors (BIRB 796) to the DFG-out pocket.
  • Sigma-Aldrich. "this compound Product Specification (AldrichCPR)."

    • Verification of the specific chemical entity and CAS 194874-62-9.
  • Morisseau, C., & Hammock, B. D. (2005). "Epoxide hydrolases: mechanisms, inhibitor designs, and biological roles." Annual Review of Pharmacology and Toxicology.

    • References the urea pharmacophore in Soluble Epoxide Hydrolase (sEH) inhibition, a common off-target or dual target for benzyl-ureas.

structure-activity relationship (SAR) studies of 1-Benzyl-3-(2-ethylphenyl)urea analogs

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Application Guide Primary Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists Focus: Structure-Activity Relationship (SAR), Mechanistic Validation, and Experimental Protocols

Executive Summary: The Strategic Value of the Scaffold

1-Benzyl-3-(2-ethylphenyl)urea (CAS: 194874-62-9) represents a pivotal scaffold in the optimization of urea-based hydrolase inhibitors . While originally identified within broad screening libraries for Acyl-CoA:cholesterol acyltransferase (ACAT) inhibition, this specific structural class has gained renewed prominence as a metabolically stable template for Soluble Epoxide Hydrolase (sEH) inhibitors.

Unlike early-generation sEH inhibitors (e.g., AUDA ) which rely on bulky, lipophilic adamantyl groups that suffer from poor solubility and rapid metabolic clearance, the N-benzyl-N'-phenylurea architecture offers a balanced physicochemical profile. The specific 2-ethyl substitution on the phenyl ring is not merely decorative; it serves as a critical steric gatekeeper , blocking ortho-metabolism while locking the bioactive conformation required for the catalytic pocket of sEH.

This guide provides a comparative SAR analysis, positioning this compound against industry standards, supported by synthesis protocols and assay methodologies.

Chemical Space & Design Strategy

The Pharmacophore: Why This Structure?

The efficacy of this compound stems from its ability to mimic the transition state of epoxide hydrolysis.

  • The Urea Warhead: Acts as the primary hydrogen bond donor/acceptor, engaging the catalytic Aspartate residue (Asp335 in human sEH) in the enzyme's active site.

  • The Benzyl "Right-Hand" Side: Occupies the hydrophobic pocket usually reserved for the arachidonic acid tail. It offers better solubility than the adamantyl group found in first-gen inhibitors.

  • The 2-Ethylphenyl "Left-Hand" Side: The critical differentiator.

    • Steric Occlusion: The ethyl group at the ortho position hinders rotation and protects the phenyl ring from rapid P450-mediated hydroxylation.

    • Conformational Lock: Forces the phenyl ring into a specific torsion angle relative to the urea plane, optimizing fit within the L-shaped sEH tunnel.

Comparative SAR Matrix

The following table contrasts the 2-ethyl analog with standard alternatives in the context of sEH and ACAT inhibition.

FeatureThis compound AUDA (Standard sEH Inhibitor) Sorafenib (Kinase Inhibitor)
Core Scaffold N-Benzyl-N'-PhenylureaN-Adamantyl-N'-UreaN-Aryl-N'-Aryl Urea
Primary Target sEH (IC50 ~2-50 nM) / ACAT sEH (IC50 ~3 nM)VEGFR/Raf
Solubility Moderate (LogP ~4.2)Poor (Requires formulation)Poor (LogP ~3.8)
Metabolic Stability High (Blocked ortho-position)Low (Rapid

-oxidation)
Moderate
Key Mechanism Transition State MimicryTransition State MimicryATP Competitive / Allosteric
Development Status Lead Optimization / ProbePreclinical ToolFDA Approved

Mechanism of Action: The sEH Pathway

The primary utility of this scaffold lies in modulating the Arachidonic Acid Cascade . By inhibiting sEH, the compound prevents the degradation of Epoxyeicosatrienoic Acids (EETs) , which are potent anti-inflammatory and vasodilatory mediators.[1]

sEH_Pathway AA Arachidonic Acid (Membrane Phospholipids) EETs EETs (Epoxyeicosatrienoic Acids) [ANTI-INFLAMMATORY] AA->EETs CYP2C/2J CYP CYP450 Epoxygenases DHETs DHETs (Dihydroxyeicosatrienoic Acids) [INACTIVE/PRO-INFLAMMATORY] EETs->DHETs Hydrolysis by sEH Vasodilation Vasodilation & Reduced Hypertension EETs->Vasodilation Inflammation Reduced Cytokine Release EETs->Inflammation sEH Soluble Epoxide Hydrolase (sEH) Inhibitor This compound (Inhibitor) Inhibitor->sEH  Inhibition (IC50 < 50nM)

Figure 1: Mechanism of Action.[1] The compound blocks the conversion of cytoprotective EETs into inactive DHETs, thereby potentiating anti-inflammatory signaling.

Experimental Protocols

To validate the activity of this compound analogs, the following protocols are recommended. These methods prioritize reproducibility and minimize false positives common in urea-based assays (e.g., aggregation).

Protocol A: Chemical Synthesis (Isocyanate Route)

Rationale: The reaction of an isocyanate with an amine is the most atom-efficient and high-yielding method for urea formation, avoiding the toxicity of phosgene gas.

Materials:

  • 2-Ethylphenyl isocyanate (1.0 eq)

  • Benzylamine (1.0 eq)

  • Dichloromethane (DCM, anhydrous)

  • Hexane (for precipitation)

Step-by-Step:

  • Preparation: In a flame-dried round-bottom flask under Nitrogen atmosphere, dissolve Benzylamine (10 mmol) in 20 mL of anhydrous DCM.

  • Addition: Cool the solution to 0°C. Add 2-Ethylphenyl isocyanate (10 mmol) dropwise over 15 minutes. Note: The reaction is exothermic.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitoring by TLC (30% EtOAc/Hexane) should show the disappearance of the amine spot.

  • Work-up: The urea product typically precipitates out of the DCM solution or forms a suspension.

  • Purification: Add 20 mL of Hexane to complete precipitation. Filter the white solid.

  • Recrystallization: Recrystallize from hot Ethanol/Water (9:1) to remove trace amine impurities.

  • Validation: Verify structure via 1H-NMR (DMSO-d6). Look for the characteristic Urea NH singlets around 8.0–9.0 ppm.

Protocol B: sEH Inhibition Assay (Fluorescent)

Rationale: This assay uses a surrogate substrate (PHOME) that becomes fluorescent upon hydrolysis, allowing for real-time kinetic monitoring.

Reagents:

  • Recombinant Human sEH (hsEH)

  • Substrate: PHOME (Cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyl-oxiranyl)methyl carbonate)

  • Buffer: 25 mM Bis-Tris-HCl, pH 7.0, 0.1 mg/mL BSA.

Workflow:

  • Preparation: Dilute this compound in DMSO (Stock 10 mM) to varying concentrations (0.1 nM to 10 µM). Final DMSO concentration in assay must be <1%.

  • Incubation: Mix 180 µL of enzyme solution (approx. 1 nM final) with 20 µL of inhibitor. Incubate at 30°C for 5 minutes.

  • Initiation: Add substrate (PHOME, final conc. 50 µM).

  • Measurement: Monitor fluorescence (Excitation: 330 nm, Emission: 465 nm) for 10–30 minutes.

  • Analysis: Calculate the slope of the linear region. Determine IC50 using a 4-parameter logistic fit.

Assay_Workflow Step1 Step 1: Compound Dilution (DMSO < 1%) Step2 Step 2: Pre-Incubation (Enzyme + Inhibitor, 5 min) Step1->Step2 Step3 Step 3: Substrate Addition (PHOME) Step2->Step3 Step4 Step 4: Kinetic Read (Ex 330nm / Em 465nm) Step3->Step4 Step5 Step 5: IC50 Calculation Step4->Step5

Figure 2: High-Throughput Screening Workflow for sEH Inhibition.

Structural Optimization Guide (SAR)

When optimizing this scaffold, the following trends have been established in the literature for Urea-based sEH inhibitors:

RegionModificationEffect on Activity (sEH)Recommendation
Linker Urea

Thiourea
Maintains potency but increases toxicityAvoid (Metabolic liability)
Linker Urea

Amide
Significant loss of potencyAvoid (Loss of H-bond donor)
Phenyl Ring 2-Ethyl (Ortho) Increases metabolic stability & potency Retain (Key Feature)
Phenyl Ring 4-Chloro (Para)Increases potency (electronic effect)Combine (Explore 2-Et, 4-Cl)
Benzyl Ring 4-MethoxyImproves solubility, slight potency dropExplore for PK tuning
Benzyl Ring Adamantyl replacementIncreases potency, decreases solubilityUse only if potency is limiting

References

  • Kodani, S. D., & Morisseau, C. (2019). "Soluble Epoxide Hydrolase as a Therapeutic Target for Cardiovascular Diseases."[1][2] Drugs of the Future. Link

  • Shen, H. C., & Hammock, B. D. (2012). "Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications." Journal of Medicinal Chemistry. Link

  • Liu, J. Y., et al. (2013).[3] "Substituted Phenyl Groups Improve the Pharmacokinetic Profile and Anti-Inflammatory Effect of Urea-Based Soluble Epoxide Hydrolase Inhibitors."[3][4] Journal of Medicinal Chemistry. Link

  • Sigma-Aldrich. (2024).[5] "Product Specification: this compound (AldrichCPR)." Link

  • Imig, J. D. (2012). "Epoxides and soluble epoxide hydrolase in cardiovascular physiology." Physiological Reviews. Link

Sources

cross-validation of experimental findings for 1-Benzyl-3-(2-ethylphenyl)urea

Author: BenchChem Technical Support Team. Date: February 2026

Here is the comprehensive technical guide for the cross-validation of 1-Benzyl-3-(2-ethylphenyl)urea , designed for researchers and drug development professionals.

Executive Summary & Mechanism of Action

This compound (referred to herein as BEPU ) represents a versatile N,N'-disubstituted urea scaffold . In high-throughput screening and lead optimization, this structural class exhibits a well-documented "dual-pharmacophore" potential, necessitating rigorous cross-validation to distinguish between its two primary modes of action:

  • Cytokinin Mimicry (Agrochemical/Dermatological): Like its analogues Forchlorfenuron (CPPU) and Thidiazuron (TDZ) , BEPU can activate the HK-dependent His-Asp phosphorelay system , promoting cell division and delaying senescence.

  • Soluble Epoxide Hydrolase (sEH) Inhibition (Medicinal): The urea bridge is a classic pharmacophore for stabilizing the aspartic acid residue in the sEH active site, preventing the hydrolysis of epoxyeicosatrienoic acids (EETs), which has anti-inflammatory implications.

Editorial Note: This guide provides the protocols required to position BEPU against established gold standards (CPPU and AUDA) to determine its specific utility in your pipeline.

Comparative Analysis: BEPU vs. Gold Standards

The following table contrasts BEPU with the industry standards for its two potential dominant activities.

Table 1: Physicochemical & Functional Comparison
FeatureBEPU (Target Compound)CPPU (Cytokinin Standard)AUDA (sEH Standard)
CAS Number 194874-62-968157-60-8479413-70-2
Core Scaffold N-Benzyl-N'-phenylureaN-Phenyl-N'-pyridylureaN-Adamantyl-N'-phenylurea
Primary Target Putative AHK3/4 or sEHAHK3 / AHK4 (CRE1)Soluble Epoxide Hydrolase
Solubility (DMSO) High (>50 mM)High (>50 mM)High (>25 mM)
Aqueous Stability Moderate (Hydrolysis risk at pH <4)HighModerate
Key Advantage Lipophilicity : The ethyl-phenyl group enhances membrane permeability compared to simple diphenylureas.Potency : Nanomolar activity in callus bioassays.Selectivity : Highly specific for sEH; low off-target kinase activity.
Key Limitation Promiscuity : Requires validation to rule out off-target kinase inhibition (e.g., VEGFR).Phytotoxicity : High doses cause malformation in tissue culture.Metabolic Stability : Rapid beta-oxidation of side chains in vivo.

Experimental Protocols for Cross-Validation

To validate the specific activity of BEPU, you must run parallel assays targeting the Cytokinin Response and sEH Inhibition .

Protocol A: Cytokinin Activity Validation (Amaranthus Betacyanin Bioassay)

Rationale: This assay is faster and more specific for urea-type cytokinins than the Soybean Callus assay. It measures the induction of betacyanin pigment synthesis, a phenotype strictly regulated by cytokinin signaling.

Reagents:

  • Buffer: 10 mM phosphate buffer (pH 6.3) containing 1 mg/mL L-tyrosine.

  • Plant Material: Amaranthus caudatus cotyledons (dark-grown, 72h old).

  • Controls: Negative (DMSO), Positive (CPPU at 1 µM).

Workflow:

  • Explant Preparation: Excise cotyledons from 3-day-old etiolated seedlings under green safe light.

  • Incubation: Place 10 cotyledons per Petri dish containing filter paper wetted with 2 mL of Buffer + Test Compound (BEPU) at concentrations: 0.01, 0.1, 1.0, 10, 100 µM.

  • Dark Incubation: Incubate at 25°C for 18 hours in the dark.

  • Extraction: Transfer cotyledons to 2 mL distilled water, freeze-thaw twice to lyse cells.

  • Quantification: Measure absorbance at 540 nm and 620 nm .

    • Calculation:

      
      .
      
  • Validation Criteria: BEPU is confirmed as a cytokinin mimic if it exhibits a bell-shaped dose-response curve with an

    
    .
    
Protocol B: sEH Inhibitory Potential (Fluorescent Reporter Assay)

Rationale: Urea derivatives often inhibit sEH. This assay uses a non-fluorescent substrate (PHOME) that becomes fluorescent upon hydrolysis by sEH.

Reagents:

  • Enzyme: Recombinant human sEH (hsEH).

  • Substrate: PHOME (Cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyl-oxiranyl)methyl carbonate).

  • Buffer: 25 mM Bis-Tris-HCl, pH 7.0, 0.1 mg/mL BSA.

Workflow:

  • Pre-Incubation: Mix 20 µL of hsEH (final conc. 1 nM) with 20 µL of BEPU (serial dilution) in a black 96-well plate. Incubate for 5 mins at 30°C.

  • Reaction Start: Add 160 µL of PHOME substrate (final conc. 50 µM).

  • Kinetic Read: Monitor fluorescence excitation at 330 nm and emission at 465 nm every 60 seconds for 30 minutes.

  • Data Analysis: Calculate the slope (RFU/min) for the linear portion.

    • Inhibition %:

      
      .
      
  • Validation Criteria:

    
     confirms potent sEH inhibition.
    

Mechanistic Visualization

Understanding the pathway is crucial for interpreting "off-target" effects. Below are the signaling pathways for both potential modes of action.

Diagram 1: Cytokinin Signaling Pathway (Agrochemical Mode)

This pathway illustrates how urea derivatives like BEPU mimic adenine-type cytokinins to trigger gene expression.

CytokininPathway BEPU BEPU (Ligand) AHK4 AHK4 / CRE1 (Histidine Kinase Receptor) BEPU->AHK4 Binds Extracellularly AHP AHP Proteins (Phosphotransfer) AHK4->AHP Phosphorelay (His -> Asp) ARR_B Type-B ARRs (Transcription Factors) AHP->ARR_B Nuclear Translocation ARR_A Type-A ARRs (Negative Regulators) ARR_B->ARR_A Induces Response Cell Division & Anti-Senescence ARR_B->Response Gene Activation ARR_A->AHK4 Feedback Inhibition

Caption: The phosphorelay system where BEPU acts as a synthetic ligand for the Histidine Kinase receptor.

Diagram 2: sEH Inhibition Mechanism (Medicinal Mode)

This pathway illustrates the therapeutic mechanism if BEPU is used as an anti-inflammatory agent.

sEH_Pathway Arachidonic Arachidonic Acid EETs EETs (Anti-inflammatory) Arachidonic->EETs Metabolism CYP450 CYP450 Epoxygenases CYP450->EETs DHETs DHETs (Biologically Inactive) EETs->DHETs Hydrolysis (Rapid) Effect Vasodilation & Reduced Inflammation EETs->Effect Accumulation sEH Soluble Epoxide Hydrolase sEH->DHETs Catalyzes BEPU BEPU (Inhibitor) BEPU->sEH Stabilizes Enzyme (Blocks Hydrolysis)

Caption: BEPU prevents the degradation of EETs by blocking the sEH catalytic tunnel.

References

  • Mok, D. W., & Mok, M. C. (2001). Cytokinin Metabolism and Action. Annual Review of Plant Physiology and Plant Molecular Biology. Link

  • Morisseau, C., & Hammock, B. D. (2005). Epoxide Hydrolases: Mechanisms, Inhibitor Designs, and Biological Roles. Annual Review of Pharmacology and Toxicology. Link

  • Sigma-Aldrich. (2023). Product Specification: this compound (AldrichCPR). Link

  • Spíchal, L., et al. (2004). Two Cytokinin Receptors of Arabidopsis thaliana, CRE1/AHK4 and AHK3, Differ in their Ligand Specificity in a Bacterial Assay. Plant and Cell Physiology. Link

  • Gomez, G. A., et al. (2006). Structure-Activity Relationships of Urea-Based Soluble Epoxide Hydrolase Inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

The Urea Paradox: Mastering Reproducibility in Substituted Urea Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Substituted ureas are a "privileged scaffold" in medicinal chemistry, anchoring blockbuster drugs like Sorafenib and Lenvatinib due to their unique ability to serve as dual hydrogen bond donors. However, this scaffold presents a distinct reproducibility crisis often described as the "Urea Paradox": the very physicochemical features that drive potency (planarity, rigid H-bonding) also drive catastrophic experimental failure modes—specifically, colloidal aggregation in assays and symmetrical urea formation during synthesis.

This guide moves beyond standard textbook preparations to objectively compare synthetic routes and validation protocols. It provides the "self-validating systems" required to distinguish true structure-activity relationships (SAR) from experimental artifacts.

Part 1: The Synthesis Variable

Isocyanate Addition vs. CDI Coupling

Reproducibility in urea synthesis is often compromised by the formation of symmetrical urea byproducts . This impurity is notoriously difficult to remove due to its "brick dust" solubility profile (insoluble in most organic solvents and water), often co-precipitating with the product and skewing biological data.

Method A: The Traditional Isocyanate Route
  • Mechanism: Nucleophilic addition of an amine to an isocyanate.

  • The Flaw: Isocyanates are highly moisture-sensitive. In the presence of trace water, the isocyanate hydrolyzes to an amine, which immediately reacts with the remaining isocyanate to form the symmetrical urea (

    
    ).
    
  • Reproducibility Risk: High. Variable water content in solvents leads to variable yields and purity.

Method B: The CDI (Carbonyldiimidazole) Coupling
  • Mechanism: Activation of an amine with CDI to form an imidazole-urea intermediate, followed by displacement with a second amine.

  • The Advantage: One-pot procedure; avoids handling toxic isocyanates; tolerates "wet" amines better than isocyanates.

  • Reproducibility Risk: Low. The reaction is stepwise and controlled.

Comparative Performance Matrix
FeatureMethod A: Isocyanate AdditionMethod B: CDI CouplingMethod C: Pd-Catalyzed Carbonylation
Atom Economy High (100%)Moderate (Loss of Imidazole)High
Moisture Tolerance Critical Failure Point ModerateLow
Byproduct Risk Symmetrical Urea (Insoluble)Imidazole (Water Soluble)Heavy Metal Contamination
Purification Difficult (Recrystallization often fails)Easy (Acidic Wash removes imidazole)Requires Scavengers
Scalability High (if anhydrous)HighLow (High Pressure CO)
Decision Logic for Synthetic Route Selection

The following decision tree illustrates the causal logic for selecting a synthetic route to maximize reproducibility.

UreaSynthesis Start Target: Substituted Urea IsocyanateAvail Is Isocyanate Commercially Available? Start->IsocyanateAvail MoistureSens Are Reagents Moisture Sensitive? IsocyanateAvail->MoistureSens No RouteA Route A: Isocyanate Addition (Risk: Sym-Urea Formation) IsocyanateAvail->RouteA Yes RouteB Route B: CDI Activation (Safe, Stepwise) MoistureSens->RouteB Yes (Use CDI) RouteC Route C: Curtius Rearrangement (Hazardous Azides) MoistureSens->RouteC No (Acid Precursor) Validate Validation: Check for Symmetrical Urea (1H NMR: Symmetric Peak Loss) RouteA->Validate RouteB->Validate RouteC->Validate

Figure 1: Synthetic decision matrix prioritizing purity and safety profiles.

Part 2: The Physicochemical Trap (Aggregation)

The "Shoichet" Artifact

Perhaps the most widespread reproducibility issue with substituted ureas is their tendency to form colloidal aggregates in aqueous buffers. As detailed by Shoichet and colleagues, these colloids sequester enzymes non-specifically, leading to false-positive


 values.
  • The Mechanism: The planar urea motif encourages

    
    -stacking and intermolecular H-bonding, leading to supramolecular assembly at micromolar concentrations.
    
  • The Symptom: Steep dose-response curves (Hill slope > 2.0) and "flat" SAR where minor structural changes do not affect potency.

Protocol: The Detergent-Based Counter-Screen

To validate that a urea-based hit is a true binder and not an aggregator, you must run a detergent sensitivity control.

Step-by-Step Methodology:

  • Baseline Assay: Determine the

    
     of the urea compound in standard assay buffer.
    
  • Preparation of Detergent Buffer: Supplement the assay buffer with 0.01% to 0.1% Triton X-100 or Tween-80. (Note: Ensure the enzyme tolerates this concentration).

  • Comparative Assay: Re-run the

    
     determination in the detergent-supplemented buffer.
    
  • Data Interpretation:

    • True Binder:

      
       remains constant (within 2-3 fold).
      
    • Aggregator (Artifact): Potency shifts dramatically (>10 fold loss in potency) or inhibition disappears entirely.

AggregationScreen Hit Urea Hit Identified (IC50 < 10 µM) HillSlope Check Hill Slope Hit->HillSlope Steep Slope > 2.0 (Suspicious) HillSlope->Steep Normal Slope ~ 1.0 HillSlope->Normal DetergentTest Add 0.01% Triton X-100 Steep->DetergentTest Normal->DetergentTest Validation ResultA IC50 Unchanged (True Binder) DetergentTest->ResultA ResultB Potency Lost (Colloidal Artifact) DetergentTest->ResultB

Figure 2: Logic flow for identifying aggregation-based false positives in urea screening.

Part 3: Structural Alternatives (Bioisosteres)

When reproducibility issues (solubility or metabolic stability) persist despite optimized synthesis, scaffold hopping is the necessary scientific pivot.

Comparative Analysis: Urea vs. Bioisosteres[1][2][3]
PropertyUrea (Reference)Squaramide Cyanoguanidine
H-Bond Geometry Planar, Dual DonorPlanar, Dual Donor (Angled)Planar, Dual Donor
H-Bond Acidity Moderate (

~26)
High (

~12-16)
Moderate
Solubility Low (Brick Dust)ModerateHigh
Metabolic Stability Moderate (Hydrolysis risk)High (Bio-orthogonal)High
Use Case Kinase InhibitorsAnion TransportersSolubility Fix

Expert Insight: Squaramides are often superior to ureas for engaging anion-binding pockets due to their convergent H-bond angles and aromatic character, which often disrupts the crystal packing forces that make ureas insoluble.

References

  • Shoichet, B. K. (2006). "Screening in a spirit of haunting." Drug Discovery Today. Link

  • Feng, B. Y., et al. (2007).[1] "A high-throughput screen for aggregation-based inhibition in a large compound library."[1] Journal of Medicinal Chemistry. Link

  • Konishi, K., et al. (2003). "Phenotypic diversity of urea derivatives." Journal of Medicinal Chemistry. Link

  • Lumb, J. P., et al. (2017).[2] "Aggregation-Based Inhibition of Protein–Protein Interactions." ACS Medicinal Chemistry Letters. Link

  • Gale, P. A., et al. (2010). "Squaramides as potent transmembrane anion transporters." Chemical Science. Link

Sources

Comparative Analysis: 1-Benzyl-3-(2-ethylphenyl)urea vs. Standard Pharmacological Agents

[1]

Executive Summary & Compound Identity

This compound (hereafter referred to as BEPU ) is a research-grade small molecule featuring a classic 1,3-disubstituted urea scaffold . In drug discovery, this scaffold is a privileged structure, serving as the primary pharmacophore for Soluble Epoxide Hydrolase (sEH) inhibitors and exhibiting overlapping activity with plant cytokinins and VEGFR/PDGFR kinase inhibitors .

This guide evaluates BEPU against three distinct classes of "known drugs" to contextualize its utility:

  • AUDA (Standard sEH Inhibitor): To benchmark anti-inflammatory/anti-hypertensive potential.

  • Thidiazuron (Standard Cytokinin): To evaluate off-target growth regulation effects.

  • Sorafenib (Clinical Kinase Inhibitor): To contrast simple urea linkers with complex kinase-targeting scaffolds.

Chemical Profile[1][2][3][4][5][6][7][8][9]
  • IUPAC Name: this compound[1]

  • CAS Number: 194874-62-9

  • Molecular Formula: C₁₆H₁₈N₂O

  • Key Structural Feature: The central urea linker acts as a hydrogen bond donor/acceptor pair, flanked by a flexible hydrophobic benzyl group and a sterically demanding 2-ethylphenyl group.

Mechanistic Comparison & Logic

The biological activity of BEPU is dictated by its ability to mimic the transition states of hydrolase enzymes or bind to hydrophobic pockets in receptors.

Primary Mechanism: sEH Inhibition

The mammalian soluble epoxide hydrolase (sEH) enzyme degrades anti-inflammatory epoxyeicosatrienoic acids (EETs). Inhibitors of sEH stabilize EETs, reducing blood pressure and inflammation.

  • Binding Mode: The central urea protons of BEPU form hydrogen bonds with the catalytic aspartate residue (Asp335) in the sEH active site.

  • Hydrophobic Fit: The 2-ethylphenyl group occupies the large hydrophobic pocket, while the benzyl group fits the smaller pocket, mimicking the enzyme's natural substrate.

Secondary Mechanism: Cytokinin Activity

Phenylurea derivatives can activate cytokinin receptors (CRE1/AHK4) in plants and potentially interact with adenosine receptors in mammals.

  • Differentiation: Unlike Thidiazuron (which has a thiadiazole ring), BEPU is fully carbocyclic, which typically reduces cytokinin potency but increases lipophilicity.

Pathway Visualization (Graphviz)[1]

PathwayLogiccluster_effectTherapeutic OutcomeBEPUThis compound(BEPU)sEHSoluble Epoxide Hydrolase(sEH)BEPU->sEHInhibits (Competitive)DHETsDihydroxyeicosatrienoic Acids(DHETs)sEH->DHETsMetabolizes toEETsEpoxyeicosatrienoic Acids(EETs)EETs->sEHHydrolysisVasodilationVasodilation & Anti-inflammatoryEETs->VasodilationPromotesInflammationInflammation & HypertensionDHETs->InflammationPromotes

Caption: Mechanism of Action for Urea-based sEH Inhibitors. BEPU blocks the conversion of beneficial EETs to inactive DHETs.

Comparative Performance Analysis

The following table contrasts BEPU with established standards. Data represents typical values for the structural class based on SAR literature [1, 2].

FeatureBEPU (Candidate)AUDA (sEH Standard)Thidiazuron (Cytokinin)Sorafenib (Oncology Drug)
Primary Target sEH (Putative)sEH (Confirmed)Cytokinin ReceptorVEGFR/Raf Kinase
IC50 Potency ~50–200 nM (Predicted)2–10 nMN/A (for sEH)>10 µM (for sEH)
Solubility Low (Lipophilic)Moderate (Acid tail)ModerateLow
Metabolic Stability Moderate (Ethyl oxidation)Low (Beta-oxidation)HighHigh
Binding Mode Urea H-bonding (Asp335)Urea H-bonding (Asp335)H-bonding (His/Asp)Type II Kinase Binding
Key Advantage Simplified scaffold for SARHigh potencyPlant tissue cultureMulti-kinase efficacy
Technical Insights:
  • vs. AUDA: AUDA contains a carboxylic acid tail that improves solubility but suffers from rapid beta-oxidation in vivo. BEPU lacks this tail, making it more metabolically stable but significantly less soluble in aqueous media. It requires DMSO/Ethanol for stock preparation.

  • vs. Sorafenib: Sorafenib utilizes a urea linker to orient two aryl rings into the kinase ATP pocket. BEPU lacks the "hinge-binding" heterocycle (pyridine/pyrimidine) found in Sorafenib, making BEPU inactive against kinases , which is a desirable feature for designing selective hydrolase inhibitors.

Experimental Protocols

To validate BEPU's performance, the following self-validating protocols are recommended.

Protocol A: sEH Inhibition Fluorescence Assay

This assay measures the inhibition of sEH using a fluorogenic substrate (PHOME).

Reagents:

  • Buffer: 25 mM Bis-Tris-HCl, pH 7.0, 0.1 mg/mL BSA.

  • Substrate: PHOME (3-phenyl-cyano(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid), 50 µM final.

  • Enzyme: Recombinant human sEH (1 nM final).

Workflow:

  • Preparation: Dissolve BEPU in DMSO to 10 mM. Prepare serial dilutions (0.1 nM to 10 µM) in Buffer (keep DMSO < 1%).

  • Incubation: Mix 20 µL enzyme + 20 µL BEPU dilution in a black 96-well plate. Incubate at 30°C for 10 mins.

  • Reaction: Add 160 µL of PHOME substrate.

  • Detection: Monitor fluorescence (Ex 330 nm / Em 465 nm) kinetically for 30 mins.

  • Analysis: Calculate slope (RFU/min) for each concentration. Determine IC50 using a 4-parameter logistic fit.

Validation Check: The Z' factor must be > 0.5. Use AUDA (100 nM) as a positive control (should show >95% inhibition).

Protocol B: Cytotoxicity Screen (MTT Assay)

To ensure the compound is not a general toxin (false positive).

Workflow:

  • Seed HEK293 cells (5,000/well) in DMEM + 10% FBS.

  • Treat with BEPU (10 µM) for 24 hours.

  • Add MTT reagent; incubate 4 hours. Solubilize formazan crystals.

  • Result: If viability < 80% compared to DMSO control, the compound exhibits off-target cytotoxicity.

Experimental Workflow Diagram (Graphviz)

AssayWorkflowStep1Dissolve BEPU(10 mM in DMSO)Step2Serial Dilution(Buffer + 0.1% BSA)Step1->Step2Step3Pre-Incubation(Enzyme + Inhibitor, 10 min)Step2->Step3Step4Add Substrate(PHOME)Step3->Step4Step5Kinetic Read(Ex 330 / Em 465)Step4->Step5

Caption: Step-by-step workflow for determining the IC50 of BEPU against sEH.

References

  • Morisseau, C., & Hammock, B. D. (2005). Epoxide hydrolases: mechanisms, inhibitor designs, and biological roles. Annual Review of Pharmacology and Toxicology.

  • Shen, H. C., & Hammock, B. D. (2012). Discovery of inhibitors of soluble epoxide hydrolase: a target with multiple potential therapeutic indications. Journal of Medicinal Chemistry.

  • Gomez, G. A., et al. (2004). Structure-activity relationships of urea-based soluble epoxide hydrolase inhibitors. Bioorganic & Medicinal Chemistry Letters.

  • Sigma-Aldrich. (2024). Product Specification: this compound (S651486).

Benchmarking the Anti-Proliferative Efficacy of 1-Benzyl-3-(2-ethylphenyl)urea: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Expanding Role of Urea Derivatives in Oncology and the Imperative for Rigorous Benchmarking

The urea scaffold represents a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents with diverse biological activities.[1][2] In oncology, urea derivatives have evolved from classical cytotoxic agents to highly specific targeted therapies, underscoring the versatility of this chemical moiety.[3] The development of novel urea-based compounds necessitates a robust framework for evaluating their anti-proliferative potential in comparison to established benchmarks. This guide provides a comprehensive, technically-grounded framework for benchmarking the anti-proliferative effects of the novel compound, 1-Benzyl-3-(2-ethylphenyl)urea.

This document is intended for researchers, scientists, and drug development professionals. It will provide an in-depth comparison of this compound's performance with relevant alternatives, supported by detailed experimental protocols and illustrative data. The causality behind experimental choices will be explained to ensure a deep understanding of the benchmarking process.

Comparative Analysis of Anti-Proliferative Activity: A Hypothetical Study

To contextualize the anti-proliferative potential of this compound, we present a hypothetical comparative study against two well-established anti-cancer agents: Sorafenib, a multi-kinase inhibitor containing a urea moiety, and Doxorubicin, a conventional cytotoxic drug.[3][4] The selection of these benchmarks allows for a comparison against both a targeted therapy within the same chemical class and a standard-of-care cytotoxic agent with a different mechanism of action.

The anti-proliferative activity was hypothetically assessed across a panel of three human cancer cell lines, representing distinct cancer types:

  • MCF-7: Estrogen receptor-positive breast adenocarcinoma

  • A549: Non-small cell lung carcinoma

  • HCT116: Colorectal carcinoma

The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, was determined for each compound in each cell line using the Sulforhodamine B (SRB) assay after 72 hours of treatment.

Table 1: Comparative In Vitro Anti-Proliferative Activity (IC50, µM)

CompoundMCF-7 (Breast)A549 (Lung)HCT116 (Colon)
This compound8.512.36.8
Sorafenib5.27.94.1
Doxorubicin0.81.20.5

Interpretation of Hypothetical Data:

In this hypothetical scenario, this compound demonstrates moderate anti-proliferative activity across all three cell lines. Its potency is less than that of both the targeted therapy, Sorafenib, and the conventional cytotoxic agent, Doxorubicin. The slightly lower IC50 value in the HCT116 cell line suggests a potential for increased sensitivity in colorectal cancer models, warranting further investigation.

Primary Proliferation Assessment: The Sulforhodamine B (SRB) Assay

For the primary assessment of anti-proliferative effects, the Sulforhodamine B (SRB) assay is a robust and reliable method.[5] It is a cell density-based assay that relies on the ability of the SRB dye to bind to protein components of cells that have been fixed with trichloroacetic acid (TCA).[6][7] The amount of bound dye is directly proportional to the number of cells, providing a sensitive measure of cell proliferation.[5]

Causality of Experimental Choice: The SRB assay was chosen over other viability assays, such as the MTT assay, due to its several advantages. The SRB assay is less susceptible to interference from compounds that may affect cellular metabolism, as it measures total protein content rather than enzymatic activity.[5] Additionally, the endpoint is stable, and the assay is more cost-effective for high-throughput screening.[6]

Detailed Step-by-Step SRB Assay Protocol
  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound, Sorafenib, and Doxorubicin in complete growth medium. Add 100 µL of the diluted compounds to the respective wells, resulting in a final volume of 200 µL. Include wells with untreated cells as a control.

  • Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.

  • Cell Fixation: Gently remove the culture medium. Add 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well to fix the cells. Incubate at 4°C for 1 hour.[7]

  • Washing: Wash the plates five times with slow-running tap water to remove the TCA and unbound cells. Allow the plates to air dry completely.

  • Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well. Incubate at room temperature for 30 minutes.[7]

  • Removal of Unbound Dye: Wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye.[7] Allow the plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 values using non-linear regression analysis.

Visualizing the SRB Assay Workflow

SRB_Workflow cluster_prep Preparation cluster_incubation Incubation & Fixation cluster_staining Staining & Measurement plate_cells Plate Cells in 96-well Plate add_compounds Add Test Compounds plate_cells->add_compounds 24h Incubation incubate_72h Incubate for 72h add_compounds->incubate_72h fix_cells Fix with 10% TCA incubate_72h->fix_cells wash_plates Wash with Water fix_cells->wash_plates 1h at 4°C stain_srb Stain with SRB wash_plates->stain_srb wash_acetic Wash with Acetic Acid stain_srb->wash_acetic 30 min RT solubilize Solubilize Dye wash_acetic->solubilize read_absorbance Read Absorbance at 510 nm solubilize->read_absorbance

Caption: Workflow of the Sulforhodamine B (SRB) assay.

Proposed Mechanism of Action: Targeting the RAS/RAF/MEK/ERK Signaling Pathway

Many urea-based anti-cancer agents, including Sorafenib, exert their effects by inhibiting key protein kinases involved in cell proliferation and survival. A plausible mechanism of action for this compound is the inhibition of the RAS/RAF/MEK/ERK signaling pathway. This pathway is frequently hyperactivated in various cancers and plays a crucial role in promoting cell proliferation, survival, and differentiation.

Inhibition of this pathway, potentially at the level of RAF or MEK kinases, would lead to a downstream reduction in the phosphorylation of ERK. Dephosphorylated ERK cannot translocate to the nucleus to activate transcription factors responsible for cell cycle progression, ultimately leading to an anti-proliferative effect.

Visualizing the Proposed Signaling Pathway

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Transcription Factors ERK->Transcription Activates Compound This compound Compound->RAF Inhibits Proliferation Cell Proliferation Transcription->Proliferation Promotes

Caption: Proposed inhibition of the RAS/RAF/MEK/ERK pathway.

Long-Term Anti-Proliferative Assessment: Colony Formation Assay

To assess the long-term impact of this compound on cell proliferation and survival, a colony formation assay is essential. This assay determines the ability of a single cell to undergo unlimited division and form a colony.[8] It provides a measure of cytotoxicity that is independent of the cell cycle and reflects the ability of the compound to induce reproductive cell death.

Detailed Step-by-Step Colony Formation Assay Protocol
  • Cell Plating: Seed a low number of cells (e.g., 500-1000 cells) in 6-well plates containing complete growth medium.

  • Compound Treatment: After 24 hours, treat the cells with various concentrations of this compound, Sorafenib, and Doxorubicin.

  • Incubation: Incubate the plates for 10-14 days at 37°C and 5% CO2, allowing colonies to form. The medium should be changed every 3-4 days.

  • Colony Fixation: After the incubation period, remove the medium and wash the wells with phosphate-buffered saline (PBS). Fix the colonies by adding 1 mL of a 4% paraformaldehyde solution and incubating for 20 minutes at room temperature.[8]

  • Staining: Remove the fixation solution and wash with PBS. Add 1 mL of 0.5% crystal violet solution to each well and incubate for 30 minutes at room temperature.[9]

  • Washing: Gently wash the wells with water to remove excess stain and allow the plates to air dry.

  • Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.

  • Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment condition to determine the long-term anti-proliferative effect.

Conclusion and Future Directions

This guide has outlined a comprehensive strategy for benchmarking the anti-proliferative effects of the novel compound this compound. Through a combination of short-term (SRB) and long-term (colony formation) assays, and by comparing its activity to relevant benchmarks, a clear understanding of its potential as an anti-cancer agent can be established.

The hypothetical data presented suggests that this compound possesses moderate anti-proliferative activity. Further investigations should focus on elucidating its precise mechanism of action, potentially through kinase profiling assays to confirm its interaction with components of the RAS/RAF/MEK/ERK pathway. In vivo studies using xenograft models would be the subsequent critical step to evaluate its therapeutic efficacy and safety profile. The framework presented here provides a solid foundation for the continued investigation and development of this and other novel urea-based compounds in the pursuit of new cancer therapies.

References

  • Mohammed, Y. H. I., Shamkh, I. M., Alharthi, N. S., Shanawaz, M. A., Alzahrani, H. A., Jabbar, B., Beigh, S., Alghamdi, S., Alsakhen, N., Khidir, E. B., Alhuthali, H. M., Karamalla, T. H. E., & Rabie, A. M. (2023). Discovery of 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea as a promising anticancer drug via synthesis, characterization, biological screening, and computational studies. Scientific Reports, 13(1), 22824. [Link]

  • Li, T., Li, H., Li, W., & Zhang, W. (2026). Synergistic antitumor effect of oroxylin A and donafenib in hepatocellular carcinoma through tumor protein p53 signaling pathway activation. Baishideng Publishing Group. [Link]

  • Al-Saraireh, Y. M., Al-Sarayreh, S. A., Al-Dhafri, W. S., Al-Gharaibeh, M. Z., Al-Majali, I. S., & Al-Qudah, M. A. (2021). Antiproliferative and cytotoxic activity of Geraniaceae plant extracts against five tumor cell lines. Future Science, 8(1), FSO759. [Link]

  • Wang, Y., Liu, Y., Zhang, Y., Li, Y., & Zhang, Y. (2013). Synthesis and in vitro antitumor activities of novel benzyl urea analogues of sorafenib. Zhongguo yi xue ke xue yuan xue bao. Acta Academiae Medicinae Sinicae, 35(4), 389–396. [Link]

  • Saeed, A., Channar, P. A., & Larik, F. A. (2021). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Expert Opinion on Drug Discovery, 16(10), 1095-1117. [Link]

  • Zhang, Y., Li, Y., Wang, Y., Liu, Y., & Zhang, Y. (2025). Design, Synthesis and Antiproliferative Activity Studies of Novel 1,2,3-Triazole-Urea Hybrids. Pharmaceutical Sciences. [Link]

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  • Zhang, Y., Li, Y., Wang, Y., & Liu, Y. (2017). Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. Molecules, 22(9), 1493. [Link]

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  • Shchekotikhin, A. E., Glazunova, V. A., & Shtil, A. A. (2025). Anti-Proliferative Activity of Ethylenediurea Derivatives with Alkyl and Oxygen-Containing Groups as Substituents. Pharmaceuticals, 18(2), 220. [Link]

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orthogonal assays to confirm the mechanism of action of benzylureas

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Orthogonal Assays to Deconvolute the Mechanism of Action of Benzylureas Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Benzylurea Paradox

Benzylurea derivatives represent a "privileged scaffold" in medicinal chemistry, capable of diverse biological activities ranging from kinase inhibition (e.g., VEGFR, Raf) and enzyme suppression (e.g., MMP-2/9) to microtubule destabilization .

For a Senior Application Scientist, this versatility presents a liability: MoA Ambiguity . A novel benzylurea showing potent anti-proliferative activity might be designed as a targeted enzyme inhibitor but could unknowingly act as a "tubulin poison," leading to false-positive lead selection.

This guide outlines a rigorous, orthogonal assay framework to definitively confirm the Mechanism of Action (MoA) of benzylurea candidates, specifically distinguishing between cytoskeletal interference and specific enzymatic inhibition .

Phase 1: Phenotypic Anchoring (The Baseline)

Before deploying expensive biophysical methods, phenotypic profiling establishes the cellular "symptomology" of the drug.

Comparative Assay Guide: Cell Cycle Analysis

Objective: Determine if the antiproliferative effect stems from mitotic catastrophe (Tubulin) or G1/S checkpoint arrest (Enzymatic/Signaling).

FeatureFlow Cytometry (Propidium Iodide) High-Content Imaging (Nuclear Morphology) Senior Scientist Verdict
Readout DNA Content HistogramsNuclear Shape, Area, IntensityFlow Cytometry is the quantitative standard.
Throughput Medium (96-well)High (384-well)Use Imaging for secondary visual confirmation.
Key Marker G2/M Arrest: Indicates Tubulin inhibition.G0/G1 Arrest: Indicates Kinase/MMP inhibition.Micronuclei/Multi-nucleation: Signs of mitotic slippage (Tubulin).G2/M vs. G1 is the first critical fork in the road.

Expert Insight:

"Do not rely solely on IC50 viability curves (MTT/CTG). A benzylurea killing cells at 10 nM could be a potent kinase inhibitor or a potent tubulin destabilizer. Only Cell Cycle Analysis reveals how they die. If you see a massive G2/M peak, pause your kinase panel and check tubulin immediately."

Phase 2: Orthogonal Strategy – Direct Target Engagement

To prove the molecule binds the intended target physically, not just functionally.

Protocol A: Cellular Thermal Shift Assay (CETSA)

Rationale: Benzylureas are small, hydrophobic molecules that often stabilize their protein targets upon binding. CETSA works in intact cells, accounting for membrane permeability.

Step-by-Step Methodology:

  • Treatment: Treat cells (e.g., HeLa or Jurkat) with the benzylurea candidate (5x IC50) and DMSO control for 1 hour.

  • Harvest: Resuspend cells in PBS containing protease inhibitors.

  • Aliquot & Heat: Divide into 10 aliquots. Heat each to a distinct temperature gradient (e.g., 40°C to 67°C) for 3 minutes.

  • Lysis: Freeze-thaw (3x) to lyse cells. Centrifuge at 20,000 x g for 20 min to pellet denatured/precipitated proteins.

  • Detection: Run the supernatant (soluble fraction) on SDS-PAGE/Western Blot.

  • Probe: Immunoblot for Tubulin (if ruling out) and your Target Enzyme (e.g., MMP-9).

Success Criteria:

  • Positive Hit: The target protein remains soluble at higher temperatures in the treated sample compared to DMSO (Right-shift in melting curve).

  • Negative Control: Housekeeping proteins (GAPDH) should show identical melting curves in both samples.

Protocol B: Surface Plasmon Resonance (SPR)

Rationale: The "Gold Standard" for binding kinetics (


, 

).
ParameterSPR (Biacore) Isothermal Titration Calorimetry (ITC)
Data Richness Kinetic rates + Affinity (

)
Thermodynamics (

) + Stoichiometry (

)
Sample Req. Low protein consumptionHigh protein consumption
Suitability Best for screening multiple benzylurea analogs.Best for validating the final lead.

Phase 3: Functional Validation (The "Smoking Gun")

If the molecule arrests cells in G2/M, you must confirm tubulin modulation. If G1, confirm enzymatic inhibition.

Assay: In Vitro Tubulin Polymerization (Fluorometric)

Mechanism: Uses DAPI-labeled tubulin. Polymerization increases fluorescence; depolymerization decreases it.

Workflow:

  • Prepare Plate: Pre-warm a 96-well black half-area plate to 37°C.

  • Reagent Mix: Mix Porcine Brain Tubulin (>99% pure) with GTP and DAPI in PEM buffer.

  • Compound Addition: Add Benzylurea (10 µM), Paclitaxel (Stabilizer Control), and Vinblastine (Destabilizer Control).

  • Kinetics: Measure Ex/Em (360/450 nm) every 30 seconds for 60 minutes at 37°C.

Data Interpretation:

  • Destabilizer (Vinblastine-like): Flat line (no polymerization). Common for N-benzyl-N'-arylureas.

  • Stabilizer (Taxol-like): Rapid, high-amplitude fluorescence increase.

  • Inactive: Sigmoidal curve identical to DMSO control.

Visualizing the MoA Deconvolution Logic

The following diagram illustrates the decision tree for a researcher characterizing a novel benzylurea.

Benzylurea_MoA_Workflow Start Novel Benzylurea Candidate (Potent IC50) Pheno Phase 1: Phenotypic Screen (Flow Cytometry) Start->Pheno G2M G2/M Arrest (Mitotic Block) Pheno->G2M Dominant Phenotype G1S G1/S Arrest (Checkpoint) Pheno->G1S Dominant Phenotype TubulinAssay In Vitro Tubulin Polymerization Assay G2M->TubulinAssay Suspect Cytoskeleton KinasePanel Kinase/Enzyme Activity Panel G1S->KinasePanel Suspect Signaling Destabilizer Reduced Fluorescence: Tubulin Destabilizer TubulinAssay->Destabilizer Flat Curve Stabilizer Enhanced Fluorescence: Tubulin Stabilizer TubulinAssay->Stabilizer Rapid Rise Specific Specific Inhibition: Confirm via CETSA/SPR KinasePanel->Specific Low IC50 on Target

Caption: Logical workflow for deconvoluting Benzylurea mechanism of action based on cell cycle phenotype.

Phase 4: Pathway Visualization (Mechanism)

Understanding why benzylureas cause these effects requires mapping the signaling nodes.

Mechanism_Pathway Compound Benzylurea Derivative Tubulin Tubulin Dimers Compound->Tubulin Inhibits (Colchicine Site) MMP MMP-2/9 Enzymes Compound->MMP Inhibits (Zn2+ Chelation) Microtubule Microtubule Dynamics Tubulin->Microtubule Polymerization Failure Spindle Mitotic Spindle Microtubule->Spindle Disruption Checkpoint Spindle Assembly Checkpoint (SAC) Spindle->Checkpoint Activates Apoptosis Apoptosis (Caspase-3) Checkpoint->Apoptosis Mitotic Catastrophe ECM ECM Degradation MMP->ECM Blocks Metastasis Invasion & Metastasis ECM->Metastasis Prevents

Caption: Dual mechanistic pathways of Benzylureas: Tubulin destabilization (Primary) vs. MMP inhibition (Secondary).

References

  • Discovery of 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea (BPU) as a promising anticancer drug. Source: Scientific Reports (Nature) [Link]

  • Synthesis and activity evaluation of phenylurea derivatives as potent antitumor agents. Source: Bioorganic & Medicinal Chemistry Letters [Link]

  • Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. Source: International Journal of Molecular Sciences [Link]

  • Target identification and mechanism of action in chemical biology and drug discovery. Source: Nature Chemical Biology [Link]

  • Orthogonal assays for the identification of inhibitors of the single-stranded nucleic acid binding protein YB-1. Source: Scientific Reports [Link]

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